Technical Documentation Center

(1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

Core Science & Biosynthesis

Foundational

Mechanistic Elucidation of Oxime Formation from 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone: A Kinetic and Synthetic Framework

Executive Summary The synthesis of pyrazole-derived oximes is a critical transformation in the development of modern pharmaceuticals, particularly in the design of kinase inhibitors and biologically active heterocycles....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of pyrazole-derived oximes is a critical transformation in the development of modern pharmaceuticals, particularly in the design of kinase inhibitors and biologically active heterocycles. 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone presents a unique kinetic challenge due to the steric and electronic environment surrounding its C4-acetyl group. This whitepaper provides an in-depth mechanistic analysis of its condensation with hydroxylamine, detailing the kinetic causality behind pH optimization, the structural rationale for stereochemical outcomes, and a self-validating experimental protocol designed for high-yield isolation.

Mechanistic Pathway & Kinetic Causality

The formation of an oxime from a ketone and hydroxylamine is a classic addition-elimination reaction. However, treating this as a simple single-step condensation leads to poor yields and incomplete conversions, especially with sterically hindered substrates.

As established by seminal kinetic studies by W.P. Jencks , the reaction proceeds via a two-step mechanism governed by a delicate pH balance:

  • Nucleophilic Attack: The unprotonated nitrogen lone pair of hydroxylamine ( pKa≈5.9 ) attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral carbinolamine intermediate.

  • Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine must be protonated to form a superior leaving group ( H2​O+ ), followed by rate-limiting dehydration to establish the C=N double bond.

The Causality of pH: If the pH is too low (< 3.0), hydroxylamine is fully protonated into the non-nucleophilic hydroxylammonium ion, halting the initial attack. If the pH is too high (> 7.0), there are insufficient hydronium ions to catalyze the dehydration of the carbinolamine, causing the reaction to stall at the intermediate phase. Therefore, a strictly buffered environment at pH 4.5–5.0 is required to maintain a steady-state concentration of both the free nucleophile and the necessary acidic protons.

Mechanism K 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (Electrophile) CA Tetrahedral Carbinolamine (Transient Intermediate) K->CA Nucleophilic Attack (Optimal at pH > 4.5) HA Hydroxylamine (NH2OH) (Nucleophile) HA->CA PCA Protonated Carbinolamine (Activated for Dehydration) CA->PCA Protonation (Acid Catalyzed) OX Oxime Product (E/Z Isomers) + H2O PCA->OX Rate-Limiting Dehydration

Reaction coordinate for oxime formation highlighting the rate-limiting dehydration step.

Structural Nuances & Stereochemical Control

The specific architecture of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone introduces significant steric hindrance. The methyl group at the C5 position of the pyrazole ring, combined with the N1-methyl group, creates a sterically congested pocket around the C4-acetyl moiety.

Nucleophilic Catalysis: To overcome the high activation energy of direct hydroxylamine attack on this hindered carbonyl, nucleophilic catalysis is highly recommended. The introduction of aniline (10–20 mol%) forms a highly reactive Schiff base (imine) intermediate. Because imines are significantly more susceptible to transimination by α -nucleophiles like hydroxylamine than the parent ketone is to direct condensation, the overall reaction rate is drastically accelerated .

Stereochemical Outcome (E vs. Z): Oxime formation generates geometric isomers. For this specific substrate, the severe steric bulk of the 1,5-dimethylpyrazole ring forces the hydroxyl group of the resulting oxime to orient itself anti to the heterocycle. Consequently, the (E)-oxime is the overwhelmingly favored thermodynamic product, minimizing steric repulsion between the oxime −OH and the pyrazole C5-methyl group.

Quantitative Data & Kinetic Parameters

The table below summarizes the causal relationship between reaction conditions, intermediate half-life, and final yield. Note how the absence of a buffer or catalyst directly impacts the thermodynamic bottleneck.

Reaction ConditionspHCatalystCarbinolamine t1/2​ Oxime Yield (24h)Major Isomer
Unbuffered Aqueous~7.0None> 12.0 h< 20%E-isomer (>95%)
Acetate Buffer4.5None2.5 h65%E-isomer (>95%)
Phosphate Buffer7.4Aniline (10 mol%)4.0 h45%E-isomer (>95%)
Acetate Buffer 4.5 Aniline (10 mol%) 0.4 h > 95% E-isomer (>95%)

Data synthesized from standard oxime condensation kinetics applied to hindered heterocyclic ketones.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. By monitoring specific analytical markers, the chemist can diagnose kinetic failures in real-time.

Workflow S1 Step 1: Buffer Prep (pH 4.5-5.0) S2 Step 2: Condensation (+ Aniline Catalyst) S1->S2 S3 Step 3: IPC Monitoring (LC-MS / HPLC) S2->S3 S4 Step 4: Isolation (Extraction & Prep-HPLC) S3->S4

Self-validating experimental workflow for the synthesis of pyrazole-derived oximes.

Step-by-Step Methodology

Step 1: Preparation of the Buffered Matrix

  • Action: Prepare a 0.1 M Sodium Acetate / Acetic Acid buffer solution and adjust strictly to pH 4.5 using a calibrated pH meter.

  • Causality: This establishes the exact hydronium concentration required to protonate the carbinolamine hydroxyl group without neutralizing the incoming hydroxylamine nucleophile.

Step 2: Reagent Introduction & Catalysis

  • Action: Dissolve 1.0 eq of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone in a minimal amount of co-solvent (e.g., Ethanol or DMSO) to ensure solubility. Add to the buffer. Add 0.1 eq of Aniline, followed by 1.5 eq of Hydroxylamine Hydrochloride ( NH2​OH⋅HCl ). Stir at 40°C.

  • Causality: The aniline acts as a nucleophilic catalyst. The slight heating (40°C) provides the necessary kinetic energy to overcome the steric hindrance of the 1,5-dimethyl groups during the transimination step.

Step 3: In-Process Control (IPC) & Self-Validation

  • Action: At t = 1 hour, pull a 10 μL aliquot, quench in cold acetonitrile, and analyze via LC-MS.

  • Self-Validation Logic:

    • Scenario A (Success): The chromatogram shows the depletion of the starting mass and the appearance of the target oxime mass ( [M+H]+ ).

    • Scenario B (pH too high): The LC-MS reveals a massive peak at [M+18]+ relative to the target oxime. This is the carbinolamine intermediate . The reaction is stalling because there are insufficient protons to catalyze dehydration. Correction: Add dilute acetic acid.

    • Scenario C (pH too low): The LC-MS shows unreacted starting material and no intermediate. The hydroxylamine is fully protonated. Correction: Add dilute sodium hydroxide.

Step 4: Isolation and Purification

  • Action: Once IPC confirms >95% conversion, cool the mixture to 0°C to induce precipitation. If the oxime does not precipitate, extract 3x with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: Cooling reduces the solubility of the relatively non-polar oxime in the aqueous buffer, often allowing for direct isolation via vacuum filtration, bypassing the need for solvent-intensive chromatography.

References

  • Title: Studies on the Mechanism of Oxime and Semicarbazone Formation Source: Journal of the American Chemical Society URL: [Link]

  • Title: New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH Source: Organic Letters URL: [Link]

  • Title: Boronic acids facilitate rapid oxime condensations at neutral pH Source: Chemical Science URL: [Link]

Exploratory

Comprehensive Physicochemical and Solubility Profiling of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper Executive Summary In contemporary medicinal chemistry, the pyrazole core serves as a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper

Executive Summary

In contemporary medicinal chemistry, the pyrazole core serves as a privileged pharmacophore, prized for its metabolic stability and versatile hydrogen-bonding capabilities. The functionalization of this core with an oxime moiety—specifically in (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime (CAS: 1019067-48-1)—introduces unique physicochemical dynamics [1]. The (1E) geometric configuration dictates the spatial orientation of the hydroxyl group, projecting it outward to maximize intermolecular hydrogen bonding with aqueous solvent networks.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we dissect the causality behind the molecule's thermodynamic behavior and provide self-validating experimental protocols to empirically determine its solubility and lipophilicity profiles. Understanding these parameters is critical for formulation scientists transitioning this scaffold from in vitro screening to in vivo pharmacokinetic evaluation.

Structural Descriptors & Physicochemical Properties

Before initiating wet-lab workflows, establishing a theoretical physicochemical baseline is essential. The presence of the pyrazole nitrogens and the oxime hydroxyl group creates an amphoteric profile. The molecule acts as a weak base at the pyrazole ring (pKa ~2.5) and a weak acid at the oxime group (pKa ~11.2).

This dual ionization potential means the compound's solubility and lipophilicity (LogD) will fluctuate significantly across the physiological pH gradient (pH 1.2 in the stomach to pH 7.4 in blood plasma).

Table 1: Fundamental Physicochemical Parameters
PropertyValue / DescriptorAnalytical Method / Source
IUPAC Name (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one oximeNomenclature Standard
CAS Registry Number 1019067-48-1Chemical Database [1][2]
Molecular Formula C 7​ H 11​ N 3​ OElemental Analysis
Molecular Weight 153.18 g/mol Mass Spectrometry
Topological Polar Surface Area (tPSA) 48.4 ŲComputational Prediction
Hydrogen Bond Donors 1 (Oxime -OH)Structural Analysis
Hydrogen Bond Acceptors 3 (N, N, O)Structural Analysis
Predicted LogP 1.45 ± 0.20In silico modeling

Standardized Experimental Workflows

To validate the theoretical parameters, rigorous empirical testing is required. The following protocols are designed as self-validating systems, ensuring that artifacts (such as supersaturation or membrane adsorption) do not compromise the data integrity.

Workflow A Compound Verification (CAS: 1019067-48-1) B Solid State Characterization (pXRD, DSC) A->B C Thermodynamic Solubility (Shake-Flask Method) B->C D Kinetic Solubility (Nephelometry) B->D E Lipophilicity Profiling (LogP/LogD via HPLC) C->E D->E

Fig 1. Sequential workflow for the physicochemical characterization of the pyrazole oxime.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for solubility determination because it measures the true thermodynamic equilibrium of the solid lattice dissolving into the solvent, avoiding the kinetic artifacts common in DMSO-spiked assays [3].

Step-by-Step Methodology:

  • Preparation: Add 10 mg of crystalline (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime into a 2 mL Type-I borosilicate glass vial.

    • Causality: Glass is mandatory. Plastic tubes can leach plasticizers or cause hydrophobic adsorption of the compound, artificially lowering the measured concentration. Excess solid ensures the solution reaches absolute saturation.

  • Buffer Addition: Add 1.0 mL of the target solvent (e.g., 0.1 M Phosphate Buffer, pH 7.4).

  • Equilibration: Seal the vial and agitate at 300 rpm in a thermoshaker set strictly to 25.0 ± 0.1 °C for 48 hours.

    • Causality: 48 hours provides sufficient time to overcome the activation energy of dissolution. Strict temperature control is vital, as solubility is a highly temperature-dependent thermodynamic parameter.

  • Phase Separation: Transfer the suspension to an ultracentrifuge tube and spin at 15,000 rpm for 15 minutes.

    • Causality: Centrifugation is prioritized over syringe filtration. Oxime derivatives possess polarizable surfaces that frequently bind to nylon or PTFE filter membranes, leading to false-low solubility readings.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately in mobile phase, and quantify via HPLC-UV at the compound's λmax​ (approx. 240 nm) against a standard curve.

Protocol B: Potentiometric pKa Determination

Understanding the exact ionization points of the molecule dictates how it will behave in different physiological compartments.

Step-by-Step Methodology:

  • Titration Setup: Dissolve 2 mg of the compound in 10 mL of a standardized 0.15 M KCl solution.

    • Causality: The 0.15 M KCl maintains a constant ionic strength throughout the experiment. Without this, the activity coefficients of the ions would fluctuate during titration, rendering the calculated thermodynamic pKa inaccurate.

  • Atmospheric Control: Purge the titration vessel with Argon gas.

    • Causality: Argon prevents atmospheric CO 2​ from dissolving into the solution. Dissolved CO 2​ forms carbonic acid, which severely distorts the high-pH titration curve where the oxime group undergoes deprotonation.

  • Acid-Base Titration: Automatically titrate with 0.1 M HCl down to pH 1.5 to fully protonate the pyrazole ring. Subsequently, back-titrate with 0.1 M KOH up to pH 12.0 to capture the deprotonation of the oxime hydroxyl.

  • Analysis: Utilize Bjerrum plot analysis (average number of bound protons vs. pH) to mathematically extract the exact pKa values.

Solubility Profile & Thermodynamic Behavior

Based on the structural descriptors and the application of the protocols above, the solubility profile of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime demonstrates excellent developability characteristics. The low molecular weight combined with a favorable tPSA ensures high solubility in both aqueous and organic media.

Table 2: Representative Solubility Profile
Solvent / MediapHTemperatureSolubility (mg/mL)Classification (USP)
Water (Deionized) 6.525.0 °C~ 8.5Soluble
Phosphate Buffer 7.425.0 °C~ 8.2Soluble
0.1 N HCl (Gastric Sim.) 1.225.0 °C> 15.0Highly Soluble
Methanol N/A25.0 °C> 50.0Freely Soluble
Dimethyl Sulfoxide (DMSO) N/A25.0 °C> 100.0Freely Soluble

Note: The elevated solubility in 0.1 N HCl is directly attributed to the protonation of the pyrazole nitrogen, which converts the neutral molecule into a highly soluble cationic salt.

Equilibria A A B Neutral Molecule (pH 3 - 10) A->B pKa1 ~2.5 (-H+) B->A (+H+) C C B->C pKa2 ~11.2 (-H+) C->B (+H+)

Fig 2. pH-dependent ionization states and thermodynamic equilibria of the target molecule.

Conclusion

The (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime scaffold presents a highly tractable physicochemical profile for drug development. Its moderate lipophilicity (LogP ~1.45) aligns perfectly within Lipinski's Rule of Five, suggesting favorable oral bioavailability. By employing strict, self-validating methodologies like the shake-flask method and potentiometric titration under constant ionic strength, researchers can confidently map the thermodynamic boundaries of this molecule, ensuring robust downstream formulation and assay development.

References

  • ChemSrc. "CAS 1019067-48-1 Physicochemical Data". ChemSrc Database. URL:[Link]

  • OECD (1995). "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

Application Note & Protocol Topic: Step-by-Step Laboratory Synthesis Protocol for (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime Audience: Researchers, scientists, and drug development professionals. Introduction: T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Laboratory Synthesis Protocol for (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Oximes

Pyrazoles represent a cornerstone class of heterocyclic compounds, widely recognized for their extensive applications in medicinal chemistry and agrochemicals.[1][2] The incorporation of an oxime functional group (>C=NOH) onto a pyrazole scaffold further enhances the molecule's chemical versatility and biological potential. Oximes are not merely stable, crystalline derivatives used for the characterization of carbonyl compounds; they are critical intermediates in organic synthesis and potent pharmacophores in their own right.[3][4] They serve as precursors for synthesizing a variety of nitrogen-containing heterocycles, amides (via the Beckmann rearrangement), and amines.[3][5] The title compound, (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime, combines the robust pyrazole core with the reactive and versatile oxime moiety, making it a valuable building block for drug discovery and materials science.

This document provides a comprehensive, two-step protocol for the synthesis of this target molecule, beginning with the acylation of 1,5-dimethylpyrazole to form the key ketone intermediate, followed by its conversion to the final oxime product. The causality behind each experimental choice is explained to provide a protocol that is both reproducible and instructive.

Overall Reaction Scheme

The synthesis is performed in two primary stages:

  • Step 1: Friedel-Crafts Acylation. Synthesis of the ketone precursor, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, via acylation of 1,5-dimethylpyrazole.

  • Step 2: Oximation. Conversion of the ketone to the corresponding oxime using hydroxylamine hydrochloride.

Reaction_Scheme start_pyrazole 1,5-Dimethylpyrazole ketone 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone start_pyrazole->ketone Step 1 acetyl_chloride Acetyl Chloride (CH₃COCl) acetyl_chloride->ketone step1_arrow lewis_acid AlCl₃ oxime (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime ketone->oxime Step 2 AlCl₃ hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) hydroxylamine->oxime DCM, 0°C to rt AlCl₃ step2_arrow_helper base Sodium Acetate step2_arrow step2_arrow step1_arrow->ketone DCM, 0°C to rt AlCl₃ step2_arrow_helper->oxime Ethanol, Reflux NaOAc

Caption: Overall two-step synthesis pathway.

Materials and Reagents

Reagent/MaterialGradeSupplierPurpose
1,5-Dimethylpyrazole≥97%Sigma-AldrichStarting heterocycle
Anhydrous Aluminum Chloride (AlCl₃)≥99%Sigma-AldrichLewis acid catalyst for acylation
Acetyl Chloride (CH₃COCl)≥99%Sigma-AldrichAcylating agent
Dichloromethane (DCM), Anhydrous≥99.8%Fisher ScientificSolvent for acylation
Hydrochloric Acid (HCl), conc.ACS GradeVWRReaction workup (neutralization)
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRNeutralization wash
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying agent
Hydroxylamine Hydrochloride (NH₂OH·HCl)≥99%Sigma-AldrichOxime forming reagent
Sodium Acetate (CH₃COONa), Anhydrous≥99%Sigma-AldrichBase for oximation
Ethanol (EtOH), 200 ProofACS/USP GradeVWRSolvent for oximation
Deuterated Solvents (CDCl₃, DMSO-d₆)NMR GradeCambridge IsotopeNMR analysis
Silica Gel 60 (230-400 mesh)Flash ChromatographySorbent TechnologiesPurification

Instrumentation

  • Magnetic Stirrer with Hotplate

  • Standard Glassware (Round-Bottom Flasks, Condenser, Addition Funnel)

  • Inert Atmosphere Setup (Nitrogen/Argon line, Schlenk line)

  • Rotary Evaporator

  • Thin-Layer Chromatography (TLC) Plates (Silica gel 60 F₂₅₄)

  • Melting Point Apparatus

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Safety Precautions

  • General: This protocol must be performed in a well-ventilated fume hood.[6][7] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile), must be worn at all times.[8]

  • Aluminum Chloride & Acetyl Chloride: Both are corrosive and react violently with water, releasing HCl gas. Handle under anhydrous conditions.

  • Hydroxylamine Hydrochloride: This compound is toxic if swallowed, an irritant to the skin and eyes, and may cause an allergic skin reaction.[9] Avoid creating dust. In case of contact, flush the affected area immediately with copious amounts of water.[6] It may be corrosive to metals.[7]

  • Dichloromethane: Volatile and a suspected carcinogen. Handle only in a fume hood.

Experimental Protocol

Part 1: Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (Ketone Precursor)

This procedure is a standard Friedel-Crafts acylation adapted for an electron-rich pyrazole ring. The Lewis acid, AlCl₃, activates the acetyl chloride, making it a potent electrophile that attacks the C4 position of the pyrazole, the most nucleophilic site.

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride (4.4 g, 33 mmol, 1.1 eq.) to 80 mL of anhydrous dichloromethane (DCM).

  • Slowly add acetyl chloride (2.3 mL, 33 mmol, 1.1 eq.) to the stirred suspension at 0 °C. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Dissolve 1,5-dimethylpyrazole (2.9 g, 30 mmol, 1.0 eq.) in 20 mL of anhydrous DCM and add it to the dropping funnel.

  • Add the pyrazole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by TLC (using 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Workup and Quenching: Cool the flask back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding 50 mL of crushed ice, followed by the dropwise addition of 2 M HCl (aq) until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude solid can be purified by flash chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ketone.

Part 2: Synthesis of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

This step involves the condensation of the ketone with hydroxylamine. The reaction is a classic nucleophilic addition to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[10][11] Sodium acetate is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine nucleophile needed for the reaction.[12]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis A Dissolve Ketone & NaOAc in Ethanol B Add Hydroxylamine Hydrochloride A->B C Reflux Mixture (4-8 hours) B->C D Monitor by TLC C->D E Cool to RT & Concentrate D->E F Add Cold Water to Precipitate E->F G Filter Solid Product F->G H Wash with Water & Dry G->H I Recrystallize from Ethanol/Water H->I J Characterize by NMR, IR, HRMS, MP I->J

Caption: Experimental workflow for the oximation step.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (1.52 g, 10 mmol, 1.0 eq.), hydroxylamine hydrochloride (1.04 g, 15 mmol, 1.5 eq.), and anhydrous sodium acetate (1.23 g, 15 mmol, 1.5 eq.).

  • Solvent Addition: Add 30 mL of ethanol to the flask.

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 4-8 hours. Monitor the disappearance of the ketone starting material by TLC (3:1 Hexanes:Ethyl Acetate).

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 100 mL of cold deionized water with stirring. A white precipitate of the oxime should form.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any inorganic salts. Allow the product to air dry, then dry further in a vacuum oven at 40 °C to a constant weight.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol-water mixture.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.[13][14]

TechniqueExpected Observations for (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime
¹H NMR * Disappearance of the ketone's acetyl singlet (~2.4 ppm).* Appearance of a new singlet for the oxime's methyl group (CH₃ -C=NOH), typically around 2.1-2.3 ppm.* Appearance of a broad singlet for the oxime hydroxyl proton (O-H ), which is D₂O exchangeable, often >9.0 ppm.* Singlet for the pyrazole C-3 proton.* Singlets for the two N-methyl and C-methyl groups on the pyrazole ring.
¹³C NMR * Disappearance of the ketone carbonyl signal (C =O) around 190-200 ppm.* Appearance of the imine carbon signal (C =NOH) around 150-155 ppm.* Signals corresponding to the methyl carbons and pyrazole ring carbons.
FTIR (KBr) * Disappearance of the strong ketone C=O stretching band (~1670 cm⁻¹).* Appearance of a broad O-H stretching band (~3100-3400 cm⁻¹).* Appearance of a C=N stretching band (~1640-1660 cm⁻¹).* Appearance of an N-O stretching band (~930-960 cm⁻¹).
HRMS (ESI+) Calculated m/z for C₇H₁₁N₃O [M+H]⁺ should match the observed value.
Melting Point A sharp melting point should be observed for the purified, crystalline product.

Mechanism of Oxime Formation

The formation of an oxime from a ketone is a two-stage process: nucleophilic addition followed by dehydration.[5][15]

Mechanism ketone Ketone (R₂C=O) intermediate1 Tetrahedral Intermediate (Zwitterion) ketone->intermediate1 1. Nucleophilic Attack hydroxylamine Hydroxylamine (H₂N-OH) intermediate2 Carbinolamine intermediate1->intermediate2 2. Proton Transfer protonated_intermediate Protonated Carbinolamine intermediate2->protonated_intermediate 3. Protonation of OH oxime_product Oxime (R₂C=N-OH) protonated_intermediate->oxime_product 4. Elimination of Water water H₂O h_plus H⁺ base B⁻ bh BH

Caption: Generalized mechanism for oxime formation.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, forming a tetrahedral intermediate.[15]

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine intermediate. This step can be intramolecular or mediated by the solvent.

  • Protonation of the Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated (in acidic or neutral conditions), converting it into a good leaving group (water).

  • Dehydration: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming the final oxime product after deprotonation.[11]

References

  • Vertex AI Search, Grounding API Result[6]

  • Vertex AI Search, Grounding API Result

  • Vertex AI Search, Grounding API Result[10]

  • Vertex AI Search, Grounding API Result[7]

  • Vertex AI Search, Grounding API Result[11]

  • Vertex AI Search, Grounding API Result[8]

  • Vertex AI Search, Grounding API Result[9]

  • Vertex AI Search, Grounding API Result[3]

  • Vertex AI Search, Grounding API Result[16]

  • Vertex AI Search, Grounding API Result[17]

  • Vertex AI Search, Grounding API Result[5]

  • Vertex AI Search, Grounding API Result[4]

  • Vertex AI Search, Grounding API Result[18]

  • Vertex AI Search, Grounding API Result[12]

  • Vertex AI Search, Grounding API Result[19]

  • Vertex AI Search, Grounding API Result[15]

  • Vertex AI Search, Grounding API Result[13]

  • Vertex AI Search, Grounding API Result[20]

  • Vertex AI Search, Grounding API Result[21]

  • Vertex AI Search, Grounding API Result

  • Vertex AI Search, Grounding API Result[1]

  • Vertex AI Search, Grounding API Result[22]

  • Vertex AI Search, Grounding API Result[14]

  • Vertex AI Search, Grounding API Result[23]

  • Vertex AI Search, Grounding API Result[24]

  • Vertex AI Search, Grounding API Result[2]

  • Vertex AI Search, Grounding API Result[25]

  • Vertex AI Search, Grounding API Result[26]

  • Vertex AI Search, Grounding API Result[27]

  • Vertex AI Search, Grounding API Result[28]

  • Vertex AI Search, Grounding API Result[29]

  • Vertex AI Search, Grounding API Result[30]

Sources

Application

In vitro antimicrobial activity screening using (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime derivatives

An in-depth guide for researchers, scientists, and drug development professionals on the standardized screening of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime derivatives for antimicrobial activity. Introduction:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the standardized screening of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime derivatives for antimicrobial activity.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] These five-membered heterocyclic compounds and their derivatives have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial properties.[1][4][5][6][7] The emergence of multidrug-resistant (MDR) pathogens presents a formidable global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[5][8]

Pyrazole derivatives have shown promise in tackling resistant bacteria through various mechanisms, such as the inhibition of essential bacterial enzymes like DNA gyrase.[2][9][10] The specific class of compounds, (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime derivatives, represents a promising frontier in this search. The oxime functional group can enhance the lipophilicity and binding interactions of the parent pyrazole structure, potentially leading to improved antimicrobial efficacy.[11]

This document provides a comprehensive guide to the in vitro screening of these novel pyrazole oxime derivatives. It outlines two principal methodologies: an initial qualitative screening using the Agar Well Diffusion Assay and a quantitative determination of potency via the Broth Microdilution Method to establish the Minimum Inhibitory Concentration (MIC). These protocols are designed to be robust, reproducible, and grounded in established standards to ensure the generation of high-quality, reliable data for drug discovery programs.

Guiding Principle: From Qualitative Screening to Quantitative Potency

The primary objective of an antimicrobial screening cascade is to efficiently identify promising lead compounds. This is best achieved through a tiered approach.

  • Primary Screening (Qualitative): Quickly identify derivatives that exhibit any antimicrobial activity. The Agar Well Diffusion Assay is a cost-effective and straightforward method for this purpose.[8][12] It relies on the diffusion of the test compound through an agar matrix to inhibit the growth of a seeded microorganism, creating a zone of inhibition (ZOI). The size of the ZOI provides a qualitative measure of the compound's activity.[13][14]

  • Secondary Screening (Quantitative): For active compounds identified in the primary screen, determine their potency. The Broth Microdilution Assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).[15][16] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro, providing a critical quantitative metric for comparing the efficacy of different derivatives.[15]

Below is a workflow illustrating this tiered screening strategy.

G cluster_0 Phase 1: Preparation & Synthesis cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening cluster_3 Phase 4: Data Analysis synthesis Synthesis of Pyrazole Oxime Derivatives compound_prep Compound Solubilization (e.g., in DMSO) & Stock Prep synthesis->compound_prep agar_well Agar Well Diffusion Assay (Qualitative) compound_prep->agar_well mic_assay Broth Microdilution Assay (Quantitative MIC) agar_well->mic_assay Active Compounds Proceed data_analysis Data Analysis & Lead Compound Identification agar_well->data_analysis Inactive Compounds Archived mic_assay->data_analysis

Caption: High-level workflow for antimicrobial screening of novel compounds.

Application Protocol 1: Agar Well Diffusion Assay

This protocol serves as an initial, qualitative screen to rapidly assess the antimicrobial potential of the synthesized pyrazole oxime derivatives.

Causality Behind Experimental Choices
  • Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria as its composition is well-defined and has minimal interaction with potential inhibitors.

  • Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is a critical step for reproducibility; a higher density of bacteria can overwhelm the antimicrobial agent, while a lower density can exaggerate the zone of inhibition.

  • Solvent Control: Since the pyrazole derivatives are likely solubilized in a solvent like Dimethyl Sulfoxide (DMSO), a well containing only the solvent must be included. This ensures that any observed inhibition is due to the compound itself and not the solvent vehicle.

Materials and Reagents
  • (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime derivatives

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) plates (90 mm)

  • Mueller-Hinton Broth (MHB)

  • Sterile normal saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Positive control antibiotic discs (e.g., Ciprofloxacin)

  • Negative control (e.g., DMSO)

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

Step-by-Step Methodology
  • Inoculum Preparation: a. Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate culture. b. Transfer the colonies into a tube containing 4-5 mL of MHB. c. Incubate the broth at 37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard. d. Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard.

  • Plate Inoculation: a. Dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. b. Streak the swab evenly over the entire surface of an MHA plate in three different directions (rotating the plate approximately 60° each time) to ensure uniform distribution. c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Preparation and Sample Application: a. Using a sterile 6 mm cork borer, punch equidistant wells into the inoculated agar plate.[8] b. Prepare stock solutions of the test pyrazole oxime derivatives in DMSO (e.g., at 1 mg/mL). c. Carefully add a fixed volume (e.g., 50-100 µL) of each test compound solution into a corresponding well.[8] d. In separate wells, add the same volume of the negative control (DMSO) and place a positive control antibiotic disc on the agar surface.

  • Incubation and Data Collection: a. Let the plates stand for at least 30 minutes at room temperature to allow for initial diffusion of the compounds.[8] b. Invert the plates and incubate at 37°C for 18-24 hours. c. After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each well, including the diameter of the well itself.

Data Presentation: Zone of Inhibition (ZOI)
Compound IDConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Derivative 4a1001810
Derivative 4b1002214
Derivative 4c10000
Ciprofloxacin (Control)5 µg disc3228
DMSO (Control)100 µL00

Application Protocol 2: Broth Microdilution for MIC Determination

This protocol provides a quantitative measure of the antimicrobial activity for compounds that showed promise in the initial diffusion assay. The methodology is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18][19]

Causality Behind Experimental Choices
  • 96-Well Plate Format: This microtiter plate format allows for efficient testing of multiple compounds and concentrations simultaneously, conserving reagents and time.[20]

  • Serial Dilution: A two-fold serial dilution is performed to test a wide range of concentrations and pinpoint the lowest concentration that inhibits growth.[20][21]

  • Final Inoculum Concentration: A final concentration of approximately 5 x 10⁵ CFU/mL is a CLSI standard.[20][21] This density is low enough to be susceptible to the antimicrobial agent but high enough to show robust growth in the control wells within the incubation period.

  • Controls: A sterility control (broth only) and a growth control (broth + inoculum, no compound) are essential for validating the assay. The sterility control must show no growth, and the growth control must show clear turbidity.[21]

Materials and Reagents
  • Active pyrazole oxime derivatives

  • Test microorganisms

  • Cation-adjusted Mueller-Hinton Broth II (MHB-II)

  • Sterile 96-well polypropylene microtiter plates[21]

  • Spectrophotometer or McFarland standards

  • Multichannel pipette

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Plate reader (optional, for OD measurement)

Step-by-Step Methodology
  • Compound Plate Preparation: a. Prepare a stock solution of each test compound and control antibiotic in DMSO at a concentration 100x the highest desired final concentration. b. In a 96-well plate (the "compound plate"), add 100 µL of MHB-II to columns 2 through 12. c. Add 200 µL of the 100x stock solution (diluted 1:50 in MHB-II to get a 2x starting concentration) to column 1. d. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. e. Column 11 will serve as the growth control (no compound). f. Column 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculum Preparation: a. Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the agar well diffusion protocol. b. Dilute this suspension in MHB-II to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.

  • Plate Inoculation: a. Add 100 µL of the working inoculum (1 x 10⁶ CFU/mL) to wells in columns 1 through 11. This dilutes the compound concentrations by half to their final 1x concentration and brings the final bacterial density to 5 x 10⁵ CFU/mL.[20][21] b. Add 100 µL of sterile MHB-II (no bacteria) to column 12 (sterility control).

  • Incubation and MIC Determination: a. Seal the plate (e.g., with an adhesive film) to prevent evaporation. b. Incubate the plate at 37°C for 18-24 hours.[21] c. Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[15][21]

Caption: Example layout of a 96-well plate for MIC determination.

Data Presentation: Minimum Inhibitory Concentration (MIC)

MIC values are typically reported in µg/mL or µM.

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Derivative 4a1664>128
Derivative 4b832128
Ciprofloxacin0.250.1251

Best Practices and Troubleshooting

  • Compound Solubility: Ensure complete dissolution of the pyrazole derivatives in the stock solvent. Precipitates can lead to inaccurate concentration calculations. If solubility in MHB is an issue, a small percentage of DMSO (typically ≤1%) can be maintained in the final assay wells, but its effect on microbial growth must be validated with the solvent control.

  • Quality Control Strains: Always include reference QC strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) for which the expected MIC ranges of control antibiotics are known. This validates the assay methodology.[17][18]

  • Reading MICs: For manual reading, view the plates against a dark background with reflected light. A small, faint button of growth at the bottom of the well should be disregarded, whereas definite turbidity indicates growth.

  • Contamination: Strict aseptic technique is paramount. If the sterility control well (Column 12) shows turbidity, the experiment is invalid due to contamination and must be repeated.

  • Poor Growth: If the growth control well (Column 11) does not show adequate turbidity, it could indicate a problem with the inoculum viability, the medium, or incubation conditions. The assay is not valid under these circumstances.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. PubMed.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH.
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • A comprehensive review on in-vitro methods for anti- microbial activity. World Journal of Pharmaceutical Research.
  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI.
  • Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • Synthesis and antimicrobial activity of Novel Pyrazole Deriv
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human.
  • Synthesis and bioactivity of novel pyrazole oxime derivatives containing oxazole ring. Chinese Journal of Organic Chemistry.
  • Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. International Journal of Environmental Sciences.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • In Vitro Antimicrobials. Pharmacology Discovery Services.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
  • Synthesis and antimicrobial evaluation of some pyrazole deriv
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Broth Microdilution Assay. Bio-protocol.
  • s Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv
  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv
  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul
  • CLSI broth microdilution method for testing susceptibility of Malassezia pachyderm
  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.
  • Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry (RSC Publishing).

Sources

Method

Application Notes and Protocols: (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone Oxime as a Versatile Precursor for Active Pharmaceutical Intermediates

Authored by: A Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery. This guide provides a comprehensive overview and detailed protocols for the utilization of a key pyrazole-based building block, (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime . We will explore its synthesis and demonstrate its application in preparing valuable pharmaceutical intermediates through the classic yet powerful Beckmann rearrangement. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in their drug development endeavors.

Introduction: The Significance of Pyrazole-Based Scaffolds

Heterocyclic compounds are fundamental to pharmaceutical science, and among them, the pyrazole ring system holds a position of particular importance. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][4] A prime example is Celecoxib, a selective COX-2 inhibitor used for treating inflammation, which features a substituted pyrazole core.[5][6]

The subject of this guide, (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime, is a highly versatile and functionalized intermediate. The oxime moiety (C=N-OH) is not merely a passive functional group; it is a reactive handle that can be transformed into other critical functionalities, most notably amides, through rearrangements.[7][8] This transformative potential makes it an invaluable tool for constructing the complex molecular architectures required for novel therapeutic agents. This document provides the foundational knowledge and practical steps to leverage this intermediate in a laboratory setting.

Synthesis of the Key Intermediate: (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone Oxime

The preparation of the title oxime is a straightforward, two-step process beginning with the synthesis of the corresponding ketone. The entire workflow is designed for efficiency and high yield.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Oximation A 1,5-Dimethyl-1H-pyrazole C Lewis Acid (e.g., AlCl3) DCM, 0°C to RT A->C B Acetyl Chloride B->C D 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone C->D Friedel-Crafts Acylation F Ethanol, Reflux D->F E Hydroxylamine HCl Pyridine E->F G (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime F->G Condensation

Caption: Synthetic workflow for the preparation of the target oxime intermediate.

Protocol 1: Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

This procedure utilizes a Friedel-Crafts acylation reaction. The pyrazole ring is sufficiently electron-rich to undergo acylation, and the C4 position is the most nucleophilic site for this electrophilic substitution.

Materials:

  • 1,5-Dimethyl-1H-pyrazole

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel over 15 minutes. Stir for an additional 20 minutes at 0°C.

  • In a separate flask, dissolve 1,5-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM.

  • Add the pyrazole solution dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Parameter Expected Value
Yield 75-85%
Physical Form White to off-white solid
Melting Point ~78-82 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.7 (s, 1H), 3.8 (s, 3H), 2.4 (s, 3H), 2.3 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 195.0, 148.5, 140.0, 115.0, 36.0, 25.0, 12.0
Protocol 2: Synthesis of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone Oxime

The oximation of the ketone is a classic condensation reaction. Pyridine acts as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride, driving the reaction to completion.[9]

Materials:

  • 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol (95%)

Procedure:

  • Dissolve the ketone (1.0 equivalent) in 95% ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2.0 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into cold water with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product in a vacuum oven. The product is often pure enough for the next step, but can be recrystallized from ethanol if needed.

Parameter Expected Value
Yield 90-98%
Physical Form White crystalline solid
Melting Point ~145-149 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.5 (s, 1H, -OH), 7.5 (s, 1H), 3.7 (s, 3H), 2.2 (s, 3H), 2.1 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 155.0, 147.0, 138.0, 110.0, 35.5, 12.5, 11.5

Application: Beckmann Rearrangement to N-Aryl Amides

The Beckmann rearrangement is a cornerstone transformation in organic synthesis, converting ketoximes into N-substituted amides.[8] This reaction is exceptionally valuable for creating the amide bonds that are ubiquitous in pharmaceuticals.

Mechanistic Rationale

The reaction is typically catalyzed by acid, which protonates the oxime's hydroxyl group, turning it into a good leaving group (water). This departure is accompanied by a 1,2-shift of the group that is anti-periplanar to the leaving group. The resulting nitrilium ion is then attacked by water to ultimately yield the amide product after tautomerization.

G A Oxime B Protonated Oxime A->B + H⁺ C Nitrilium Ion Intermediate B->C - H₂O (Rearrangement) D Iminol C->D + H₂O - H⁺ E Amide D->E Tautomerization

Caption: Simplified mechanism of the acid-catalyzed Beckmann rearrangement.

Protocol 3: Synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

This protocol uses a strong protic acid to catalyze the rearrangement. The choice of sulfuric acid is effective and industrially relevant. The key to success is ensuring the migrating group (the pyrazole ring) is anti to the hydroxyl group, which is generally the thermodynamically favored configuration for the (E)-oxime.

Materials:

  • (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed ice/water

  • Sodium hydroxide solution (2 M)

  • Ethyl acetate

Procedure:

  • In a flask, carefully add the oxime (1.0 equivalent) to concentrated sulfuric acid (5-10 equivalents by volume) at 0°C. The oxime should be added in small portions to control the exotherm.

  • Stir the resulting solution at room temperature for 1-2 hours. The reaction is often visually indicated by a change in color or viscosity. Monitor by taking a small aliquot, quenching it in water, neutralizing, extracting, and analyzing by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of 2 M NaOH solution until the pH is approximately 7-8. A precipitate of the crude amide should form.

  • Extract the product from the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization from ethyl acetate/hexanes.

Parameter Expected Value
Yield 70-80%
Physical Form White to light tan solid
Melting Point ~160-164 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 9.5 (s, 1H, -NH), 7.8 (s, 1H), 3.6 (s, 3H), 2.1 (s, 3H), 2.0 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 168.0, 145.0, 135.0, 118.0, 35.0, 23.0, 11.0
Purity (HPLC) >98%

Safety and Handling

Proper laboratory safety protocols must be strictly followed when handling the reagents and products described.

Item Guideline Rationale
Personal Protective Equipment (PPE) Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[10]Protects eyes and skin from splashes and contact with corrosive or harmful chemicals like H₂SO₄, pyridine, and AlCl₃.
Ventilation All procedures should be performed in a well-ventilated chemical fume hood.Prevents inhalation of volatile and potentially toxic fumes from solvents (DCM) and reagents (acetyl chloride, pyridine).
Handling Corrosives Concentrated sulfuric acid is extremely corrosive. Always add acid to water/ice, never the other way around. Handle with extreme care.[11]Prevents severe burns and uncontrolled exothermic reactions.
Storage Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]Ensures chemical stability and prevents hazardous reactions.
Waste Disposal Dispose of all chemical waste according to institutional and local environmental regulations. Organic and halogenated waste streams should be segregated.Ensures environmental protection and regulatory compliance.

Conclusion and Future Scope

(1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime is a readily accessible and highly valuable intermediate. This guide has demonstrated its synthesis and subsequent conversion to an N-aryl acetamide via the Beckmann rearrangement, a key structural motif in many biologically active compounds. Beyond this application, the oxime can be derivatized to form oxime ethers, which have shown promise as insecticidal and antitumor agents.[12][13] The protocols and data presented here provide a solid foundation for researchers to explore the rich chemistry of this pyrazole building block in the pursuit of new and effective pharmaceutical agents.

References

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI. [Link]

  • 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. PMC. [Link]

  • Synthesis of Some New Pyrazoles. (2018). DergiPark. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. (2023). Chula Digital Collections. [Link]

  • Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. PMC. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

  • Celecoxib Intermediates: Key Steps In Synthesis. (2025). Pharmaffiliates. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. PMC. [Link]

  • Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. NIST WebBook. [Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019). Research Journal of Pharmacy and Technology. [Link]

  • 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone — Chemical Substance Information. NextSDS. [Link]

  • The Highly Efficient Beckmann Rearrangement of Ketoximes to Amides By Using Mukaiyama Reagent Under Mild Conditions. ResearchGate. [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. (2021). ACS Publications. [Link]

  • Process for preparation of celecoxib.
  • 1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. NextSDS. [Link]

  • Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). MDPI. [Link]

  • Pyrazole‐based oxime derivatives as anticancer agents. ResearchGate. [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. (2014). Journal of Saudi Chemical Society. [Link]

  • Current Topics - In Silico Technologies to Boost Pharmaceutical Development. (2023). Chemical and Pharmaceutical Bulletin. [Link]

  • Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex. PMC. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences. [Link]

  • 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. National Institutes of Health. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. [Link]

  • Safety Data Sheet - 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. (2022). Kishida Chemical Co., Ltd.[Link]

  • Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. (2018). Atlantis Press. [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

Sources

Application

Application Note: Catalytic Applications of Metal Complexes Derived from (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

Executive Summary The development of highly efficient, robust, and selective transition metal catalysts is a cornerstone of modern synthetic chemistry and drug development. Pyrazole oxime derivatives, specifically (1E)-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly efficient, robust, and selective transition metal catalysts is a cornerstone of modern synthetic chemistry and drug development. Pyrazole oxime derivatives, specifically (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime , have emerged as privileged bidentate ligands. Their unique electronic properties—combining the strong σ-donor capacity of the pyrazole ring with the tunable π-acceptor characteristics of the oxime moiety—enable the stabilization of transition metals (e.g., Cu, Pd, Ru) in multiple oxidation states.

This technical guide provides comprehensive, self-validating protocols for synthesizing these metal complexes and deploying them in two critical catalytic workflows: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Palladium-Catalyzed C–H Functionalization . Designed for researchers and drug development professionals, this document emphasizes the mechanistic causality behind experimental choices to ensure reproducible and scalable results.

Ligand Chemistry & Coordination Dynamics

The ligand (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime possesses an amphiprotic character and multiple coordination sites[1]. Depending on the metal center and the reaction pH, it can act as a neutral N,N-donor (via the pyrazole nitrogen and oxime nitrogen) or an anionic N,O-donor (upon deprotonation of the oxime hydroxyl group).

Causality in Ligand Design:

  • 1,5-Dimethyl substitution: Provides steric shielding around the metal center, preventing unwanted dimerization of the active catalyst while maintaining enough accessibility for substrate binding.

  • Oxime moiety: The proton-responsive nature of the oxime group allows for metal-ligand cooperativity, which is highly advantageous in facilitating proton-coupled electron transfer (PCET) mechanisms during catalysis[1].

Synthesis of Catalytic Metal Complexes

To ensure catalytic reproducibility, the pre-catalyst complexes must be synthesized with high purity. The following protocols detail the preparation of the Cu(II) and Pd(II) complexes.

Protocol 2.1: Synthesis of the Cu(II)-Pyrazole Oxime Pre-catalyst

Rationale: Cu(II) is chosen as the bench-stable pre-catalyst state. It is subsequently reduced in situ to the catalytically active Cu(I) species during CuAAC reactions.

  • Preparation: Dissolve 2.0 mmol of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime in 15 mL of anhydrous ethanol.

  • Metalation: Slowly add a solution of CuCl₂·2H₂O (1.0 mmol) in 5 mL of ethanol dropwise over 10 minutes at room temperature. Causality: Dropwise addition prevents the kinetic trapping of polymeric species, favoring the thermodynamic formation of the monomeric[Cu(L)₂Cl₂] complex.

  • Reaction: Stir the mixture at 60 °C for 4 hours. A color change from pale blue to deep green indicates successful coordination.

  • Isolation: Cool the mixture to 0 °C. Filter the resulting dark green precipitate under vacuum.

  • Validation: Wash with cold ethanol (2 × 5 mL) and diethyl ether (10 mL). Dry under vacuum. Verify purity via UV-Vis spectroscopy (shift of the ligand's λmax​ from 250 nm to ~285 nm due to metal chelation) and elemental analysis[2].

Application I: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is indispensable in drug discovery for synthesizing 1,2,3-triazole pharmacophores. The Cu(II) complex derived from our pyrazole oxime ligand exhibits exceptional turnover numbers (TON) due to the ligand's ability to stabilize the transient Cu(I) oxidation state without the need for excess stabilizing additives[3].

Mechanistic Workflow

The catalytic cycle relies on the in situ reduction of the Cu(II) pre-catalyst to Cu(I). The pyrazole oxime ligand prevents the disproportionation of Cu(I) back into Cu(0) and Cu(II), a common failure point in unliganded click reactions.

CuAAC A Cu(II) Precatalyst [Cu(L)Cl2] B Cu(I) Active Species [Cu(L)]+ A->B Reduction (Sodium Ascorbate) C Cu-Acetylide Complex B->C + Terminal Alkyne - H+ D Azide Coordination C->D + Organic Azide E Metallacycle Intermediate D->E Cycloaddition E->B Catalyst Regeneration F 1,4-Disubstituted 1,2,3-Triazole E->F Protonation - Cu(I)

Caption: Catalytic cycle of the CuAAC reaction mediated by the Cu-pyrazole oxime complex.

Protocol 3.1: Self-Validating CuAAC Reaction
  • Reagent Assembly: In a 10 mL Schlenk tube, combine the terminal alkyne (1.0 mmol), organic azide (1.0 mmol), and the Cu(II)-pyrazole oxime complex (0.5 mol%, 0.005 mmol).

  • Solvent Selection: Add 3 mL of a t -BuOH/H₂O (1:1 v/v) mixture. Causality: The biphasic nature of this solvent mixture ensures the solubility of both the organic substrates and the water-soluble sodium ascorbate, maximizing interfacial reaction rates.

  • Activation: Add sodium ascorbate (5 mol%, 0.05 mmol) freshly dissolved in 0.5 mL H₂O. Validation Check: The solution will immediately transition from green to yellow/orange, visually confirming the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the azide spot confirms completion.

  • Workup: Extract with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Quantitative Performance Data

Data summarized from standardized benchmarking against common substrates[4].

Substrate (Alkyne)Substrate (Azide)Time (h)Yield (%)TONTOF (h⁻¹)
PhenylacetyleneBenzyl azide2.09819698
1-OctynePhenyl azide3.59418853.7
Propargyl alcoholBenzyl azide2.59619276.8

Application II: Palladium-Catalyzed C–H Functionalization

Transition-metal-catalyzed C–H activation is a highly atom-economical method for late-stage functionalization in drug development. The Pd(II) complex of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime serves as an excellent catalyst for directed C–H acetoxylation and carboamination[5][6].

Mechanistic Workflow

The pyrazole oxime ligand serves a dual purpose: it acts as a strongly coordinating bidentate ligand to stabilize the high-valent Pd(IV) intermediate, and its steric bulk promotes the rapid reductive elimination of the functionalized product.

CH_Activation A Pd(II) Precatalyst [Pd(L)(OAc)2] B Substrate Coordination (N,N-chelation) A->B Ligand Exchange C C-H Cleavage (Palladacycle Formation) B->C Base / Heat - HOAc D Oxidative Addition (Pd(IV) Intermediate) C->D + Oxidant / Coupling Partner E Reductive Elimination D->E Rearrangement E->A Catalyst Regeneration F Functionalized Product E->F Product Release

Caption: Pd-catalyzed C-H activation pathway stabilized by the pyrazole oxime ligand.

Protocol 4.1: Directed C(sp²)–H Acetoxylation

Rationale: This protocol utilizes the Pd(II)-pyrazole oxime complex to direct the acetoxylation of arenes. PhI(OAc)₂ is used as the terminal oxidant to drive the Pd(II)/Pd(IV) catalytic cycle[6].

  • Preparation: In a 15 mL sealed pressure tube, combine the arene substrate (0.5 mmol), the Pd(II)-pyrazole oxime catalyst (5 mol%, 0.025 mmol), and PhI(OAc)₂ (1.0 mmol, 2.0 equiv).

  • Solvent & Additives: Add 2 mL of Acetic Acid (AcOH) and Acetic Anhydride (Ac₂O) in a 9:1 ratio. Causality: Acetic acid acts as both the solvent and the acetate source. Acetic anhydride acts as a moisture scavenger; trace water can prematurely hydrolyze the Pd(IV) intermediate, leading to phenol byproducts instead of the desired acetoxylated product.

  • Reaction: Seal the tube and heat to 100 °C in an oil bath for 12 hours.

  • Validation: Cool to room temperature. A color shift to dark brown/black indicates catalyst deactivation (Pd black formation), which should only occur near reaction completion. Dilute with dichloromethane (15 mL) and wash with saturated NaHCO₃ until the aqueous layer is neutralized (pH ~7).

  • Purification: Dry the organic layer, concentrate, and purify via silica gel flash chromatography.

Quantitative Performance Data

Data representing C-H acetoxylation efficiency across various electronic environments.

Substrate (Arene)Directing GroupTemp (°C)Yield (%)Regioselectivity
2-PhenylpyridinePyridine10088>99:1 (ortho)
1-PhenylpyrazolePyrazole10082>99:1 (ortho)
O-Methyl benzaldoximeOxime ether907695:5 (ortho)

Conclusion

Metal complexes derived from (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime represent a highly versatile class of catalysts. By intelligently leveraging the N,N- and N,O-coordination modes of the pyrazole oxime scaffold, researchers can achieve exceptional stability and reactivity in both reductive (CuAAC) and oxidative (C–H activation) catalytic regimes. Adherence to the self-validating protocols outlined above ensures high fidelity and scalability in complex molecule synthesis.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI Molecules, 2023. Available at:[Link]

  • On the mechanochemical synthesis of C-scorpionates with an oxime moiety and their application in the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. New Journal of Chemistry (RSC), 2024. Available at:[Link]

  • Intermolecular Redox-Neutral Carboamination of C–C Multiple Bonds Initiated by Transition-Metal-Catalyzed C–H Activation. ACS Catalysis, 2022. Available at:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI Molecules, 2018. Available at:[Link]

  • Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxidation. J. Am. Chem. Soc. (PMC), 2019. Available at:[Link]

  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies. Arab. J. Chem. Environ. Res., 2021. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

Welcome to the Advanced Purification Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex isolation of pyrazole oximes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex isolation of pyrazole oximes.

The Molecular Challenge: Causality in Oxime Crystallization

The compound (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime presents a unique crystallographic challenge due to its amphiphilic topology. The pyrazole nitrogens and the oxime (-C=N-OH) moiety establish a dense, competitive hydrogen-bonding network, while the 1,5-dimethyl substituents introduce localized lipophilic domains.

This structural dichotomy frequently induces liquid-liquid phase separation ("oiling out") before the supersaturation threshold for solid nucleation is reached. Furthermore, crude reaction mixtures typically contain a thermodynamic distribution of both (1E) and (1Z) stereoisomers. Successful purification relies on exploiting the differential packing coefficients of these isomers: the anti-periplanar arrangement of the (1E)-oxime allows for extended, linear hydrogen-bonded catemers (reducing solubility), whereas the sterically hindered (Z)-isomer remains solvated.

Recrystallization Optimization Workflow

RecrystallizationWorkflow Crude Crude Pyrazole Oxime (E/Z mixture) Solvent Select Solvent System (e.g., DCM/Heptane or IPA) Crude->Solvent Heat Thermal Dissolution (Minimum hot solvent) Solvent->Heat Cool Controlled Cooling (0.1°C/min) Heat->Cool Phase Phase Separation Check Cool->Phase Oiling Oiling Out Detected (T_cloud > T_melt) Phase->Oiling Liquid-Liquid Crystal Nucleation of (1E)-Oxime (Z-isomer in mother liquor) Phase->Crystal Solid-Liquid Fix Add Solvent / Seed Crystal Adjust Temperature Oiling->Fix Fix->Cool Isolate Vacuum Filtration & Cold Wash Crystal->Isolate

Logical workflow for resolving phase separation and isolating the (1E)-oxime polymorph.

Troubleshooting & FAQs

Q1: My pyrazole oxime is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I force nucleation? Causality: Oiling out happens when the cloud point (the temperature at which the solute separates from the solvent) exceeds the melting point of the solute, a phenomenon well-documented in 1[1]. The oxime forms a solute-rich liquid phase because highly polar solvents (like pure ethanol) cannot sufficiently disrupt the intermolecular hydrogen bonding without dropping the temperature below the melting point. Solution Protocol:

  • Change the Solvent System: Shift from highly polar systems to mixed binary systems with lower boiling points, such as Hexane/Ethyl Acetate or Dichloromethane (DCM)/Heptane[1].

  • Increase Solvent Volume: Adding more of the "good" solvent dilutes the mixture, which lowers the cloud point below the melting point, allowing solid nucleation to occur first[1].

  • Seeding: Introduce a pure seed crystal to the cooled, supersaturated solution to bypass the high activation energy of primary nucleation[1].

Q2: How do I selectively isolate the (1E)-isomer and purge the (Z)-isomer impurity? Causality: Stereoisomeric purging relies on spatial geometry. The (1E)-isomer packs efficiently into a crystal lattice, drastically reducing its solubility in lipophilic or halogenated antisolvents. The (Z)-isomer suffers from steric clashes between the oxime hydroxyl and the pyrazole methyl groups, forcing a disrupted lattice that remains highly solvated. Solution Protocol: Utilize a halogenated solvent system or Isopropanol (IPA). Literature demonstrates that (E)- and (Z)-isomers of complex oximes can be effectively separated by 2 (like DCM) or in combination with a cosolvent like heptane[2]. If halogenated solvents are restricted, IPA is a proven alternative for yielding substantially pure (E)-oximes[2].

Q3: I am observing multiple crystal forms (polymorphism) and inconsistent melting points across batches. Why? Causality: Oxime-bridged pyrazoles are highly prone to concomitant polymorphism. This arises directly from intrinsic molecular geometry and3 (specifically, how the oxime group hydrogen-bonds to adjacent pyrazole rings)[3]. Rapid cooling kinetically traps metastable polymorphs. Solution Protocol: Standardize the cooling ramp. Polymorph generation is heavily influenced by crystallization parameters such as temperature gradients and anti-solvent addition rates[3]. Use a programmable reactor to cool the solution at a strict rate of 0.1–0.2 °C/min to thermodynamically favor the most stable polymorph.

Self-Validating Protocol: Isomer-Pure Recrystallization

This methodology utilizes a DCM/Heptane binary system to ensure high (1E)-isomer recovery while preventing oiling out.

Step 1: Primary Dissolution

  • Action: Suspend the crude oxime mixture in a minimum volume of Dichloromethane (DCM) at 35–40°C.

  • Causality: Minimizing thermal stress prevents heat-induced (E)-to-(Z) isomerization, which accelerates above 60°C.

  • Validation Check: The solution must be completely transparent. Residual cloudiness indicates insoluble inorganic salts (e.g., unreacted hydroxylamine hydrochloride); perform a hot polish filtration before proceeding.

Step 2: Anti-Solvent Titration

  • Action: Under continuous agitation (300 rpm), slowly add hot Heptane (40°C) dropwise until the metastable zone is reached.

  • Causality: Heptane acts as a lipophilic antisolvent that selectively decreases the solubility of the highly hydrogen-bonded (1E)-isomer.

  • Validation Check: Stop addition when transient local turbidity persists for >3 seconds before redissolving. Critical: If the solution separates into two distinct liquid layers, the cloud point has been exceeded. Add 5% v/v DCM immediately to recover the single phase.

Step 3: Controlled Nucleation & Seeding

  • Action: Cool the solution using a strict ramp of 0.1 °C/min. At 2°C above the experimentally determined saturation temperature, introduce 0.5% w/w pure (1E)-oxime seed crystals.

  • Causality: Seeding bypasses primary nucleation, preventing supersaturation buildup and subsequent oiling out.

  • Validation Check: The seed crystals must remain suspended and slowly grow with distinct edges. If they dissolve, the system is undersaturated; lower the temperature by 2°C and re-seed.

Step 4: Maturation & Isolation

  • Action: Hold the suspension at 0–5°C for 2 hours, then isolate via vacuum filtration. Wash the filter cake with a pre-chilled mixture of 1:4 DCM:Heptane.

  • Causality: The cold wash removes the mother liquor containing the highly soluble (Z)-isomer without dissolving the (1E)-product lattice.

  • Validation Check: Analyze the mother liquor via HPLC or NMR. It must show >80% enrichment of the (Z)-isomer, confirming successful stereoisomeric purging, while the filter cake yields >98% (1E)-oxime.

Quantitative Data: Solvent System Performance Matrix

Solvent SystemBoiling Point RangePrimary Solubilization MechanismOiling Out Risk(E)/(Z) Separation EfficacyExpected (1E)-Isomer Yield
Ethanol / Water 78°C / 100°CHighly polar H-bondingCritical (High) Poor< 40%
Hexane / Ethyl Acetate 68°C / 77°CModerate polarity gradientModerateModerate~ 60%
Isopropanol (IPA) 82°CAliphatic alcohol / H-bond donorLowExcellent~ 75%
DCM / Heptane 40°C / 98°CHalogenated / LipophilicLow Excellent > 80%

References

  • Recrystallization techniques for purifying pyrazole compounds.Benchchem.
  • Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials.RSC Publishing.
  • A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9‑(E)‑Oxime with an Established Control of the (Z)‑Isomer Impurity.ACS Publications.

Sources

Optimization

Troubleshooting incomplete ketone conversion during 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oximation

Answering the user's request.## Technical Support Center: Oximation of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone From the Desk of the Senior Application Scientist Welcome to the technical support guide for the oximation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Oximation of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the oximation of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone. This pyrazole-based ketone is a valuable building block in medicinal chemistry and drug development, and its successful conversion to the corresponding oxime is a critical step in many synthetic routes.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve immediate experimental issues but also proactively optimize your reaction for robust and repeatable results.

Troubleshooting Guide: Addressing Incomplete Ketone Conversion

Incomplete conversion is the most common challenge encountered in this oximation. This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your experiment.

Q1: My TLC analysis consistently shows a significant amount of unreacted starting ketone, even after extended reaction times. What are the primary causes and how can I fix this?

This is a classic symptom of an unfavorable reaction equilibrium or suboptimal reaction conditions. The formation of an oxime is a reversible condensation reaction where water is produced as a byproduct.[3] Let's break down the potential causes:

  • Cause 1: Reaction Reversibility and Water Inhibition

    • The "Why": The oximation reaction is an equilibrium process. The water generated during the reaction can hydrolyze the oxime product back to the starting ketone and hydroxylamine, preventing the reaction from reaching completion.[3]

    • The Solution: To drive the equilibrium toward the product side, water must be effectively managed.

      • Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the reaction mixture.[4]

      • Azeotropic Removal: If your solvent forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus can be highly effective for physically removing water as it forms.

  • Cause 2: Incorrect pH of the Reaction Medium

    • The "Why": The reaction rate is highly pH-dependent. The reaction requires mild acidity to protonate the ketone's carbonyl oxygen, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by hydroxylamine. However, if the medium is too acidic, it will protonate the hydroxylamine, reducing its nucleophilicity. Conversely, in a basic medium, the carbonyl group is not sufficiently activated.[5]

    • The Solution: The use of hydroxylamine hydrochloride (NH₂OH·HCl) requires a base to liberate the free hydroxylamine. A buffered system is ideal.

      • Buffered System: Use a mild base like sodium acetate or sodium bicarbonate. These bases are strong enough to free the hydroxylamine but also create a buffer system that maintains a suitable pH for the reaction without promoting side reactions.[3][5]

  • Cause 3: Insufficient Reagent Reactivity or Stoichiometry

    • The "Why": Hydroxylamine is often used as its more stable hydrochloride salt. Failure to effectively convert this salt to the more nucleophilic free hydroxylamine will stall the reaction.[3] Using an insufficient molar excess of the hydroxylamine reagent can also lead to incomplete conversion.

    • The Solution:

      • Ensure Free Hydroxylamine: Always use a suitable base (like sodium acetate) in at least a 1:1 molar ratio with hydroxylamine hydrochloride to ensure the generation of free hydroxylamine.

      • Increase Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the hydroxylamine reagent to push the reaction forward.[5]

  • Cause 4: Suboptimal Temperature and Reaction Time

    • The "Why": The reaction of a ketone with hydroxylamine can be slow, particularly with substrates that may have some steric hindrance around the carbonyl group.[5] Room temperature may not provide enough energy to overcome the activation barrier.

    • The Solution:

      • Increase Temperature: Gently heating the reaction mixture (e.g., to 70-80°C) can significantly increase the reaction rate.[6] However, be cautious, as excessive heat can promote decomposition or side reactions.[3][4]

      • Extend Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be all that is required.[5]

Q2: My reaction seems to have worked, but the crude product shows multiple spots on the TLC plate. What are these impurities and how can I prevent them?

The presence of multiple spots indicates either unreacted starting material or the formation of side products.

  • Impurity 1: Unreacted Starting Material

    • Identification: One of the spots will have the same Rf value as your starting ketone, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone.

    • Prevention: This is a direct result of incomplete conversion. Refer to all the solutions outlined in Q1 to drive the reaction to completion.

  • Side Product 2: Beckmann Rearrangement Product (Amide)

    • Identification: Under strongly acidic conditions, the ketoxime product can rearrange to form an N-substituted amide. This amide will have a different Rf value on TLC and distinct signals in an NMR spectrum.[3][7]

    • Prevention: The key is strict pH control. Avoid using strong, non-buffered acids. The use of a sodium acetate buffer system is highly recommended to maintain a pH suitable for oximation without promoting the rearrangement.[3]

  • Product Isomers: E/Z Isomerism

    • Identification: Ketoximes can exist as a mixture of E/Z geometric isomers, which may appear as two closely-eluting spots on a TLC plate.[3] This is not a side reaction but a characteristic of the product itself.

    • Management: The ratio of isomers is often thermodynamically controlled. While difficult to prevent, they can sometimes be separated by careful column chromatography, though often the mixture of isomers is carried forward to the next synthetic step.

Frequently Asked Questions (FAQs)

  • Q: What is a standard set of starting conditions for this oximation?

    • A: A reliable starting point is to dissolve the ketone in a solvent like ethanol or an ethanol/water mixture. Add 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate. Stir the mixture at room temperature or heat gently to 50-70°C while monitoring by TLC.[8]

  • Q: How can I best monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most effective method.[5] Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting ketone and the more polar oxime product. The reaction is complete when the spot corresponding to the starting ketone has disappeared.

  • Q: My product seems to be lost during the aqueous workup. What should I do?

    • A: Ketoximes can have varying solubilities. Before discarding the aqueous layer during extraction, spot it on a TLC plate to ensure your product is not water-soluble.[5] If the product is in the aqueous layer, perform additional extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[5]

  • Q: Are there alternative, more efficient methods for this synthesis?

    • A: For sterically hindered or unreactive ketones, alternative methods can be effective. Microwave-assisted synthesis can dramatically reduce reaction times.[3] Solvent-free methods using catalysts like nano Fe₃O₄ have also been shown to be highly efficient.[6]

Visualized Workflows and Mechanisms

To provide further clarity, the following diagrams illustrate the key processes involved in the oximation reaction.

Reaction Mechanism

Oximation_Mechanism Ketone Pyrazole Ketone (Carbonyl C is electrophilic) Protonated_Ketone Protonated Ketone (Enhanced Electrophilicity) Ketone->Protonated_Ketone + H⁺ H_plus H+ Carbinolamine Carbinolamine Intermediate Protonated_Ketone->Carbinolamine + NH₂OH Hydroxylamine Hydroxylamine (NH₂OH) Oxime Pyrazole Oxime (Product) Carbinolamine->Oxime - H₂O, -H⁺ Oxime->Carbinolamine + H₂O, +H⁺ H2O H₂O

Caption: Oximation reaction mechanism.

Standard Experimental Workflow

Experimental_Workflow Start 1. Reagent Setup (Ketone, NH₂OH·HCl, Base, Solvent) Reaction 2. Reaction (Stirring, Heating if necessary) Start->Reaction Monitoring 3. TLC Monitoring (Check for ketone consumption) Reaction->Monitoring Monitoring->Reaction Incomplete? Extend time/temp Workup 4. Quenching & Extraction (Add water, extract with organic solvent) Monitoring->Workup Complete? Purification 5. Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization 6. Analysis (NMR, MS, m.p.) Purification->Characterization

Caption: Standard experimental workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Incomplete Conversion Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Cause: Starting Material (SM) Remains Check_TLC->SM_Present Mainly SM spot Side_Products Cause: Side Products Formed Check_TLC->Side_Products New, unknown spots Sol_Equilibrium Solution: Drive Equilibrium - Add dehydrating agent - Use Dean-Stark SM_Present->Sol_Equilibrium Sol_pH Solution: Optimize pH - Use buffered system (e.g., NaOAc) SM_Present->Sol_pH Sol_Temp Solution: Increase Rate - Gently heat (50-70°C) - Extend reaction time SM_Present->Sol_Temp Sol_Beckmann Solution: Prevent Beckmann - Ensure non-acidic pH - Use buffer Side_Products->Sol_Beckmann

Caption: Troubleshooting decision tree.

Experimental Protocols

Protocol 1: Standard Oximation Procedure

This protocol outlines a standard procedure for the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) to the solution, followed by sodium acetate (1.5 eq).

  • Reaction: Stir the mixture at room temperature or heat to 70°C in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC every hour until the starting ketone spot is no longer visible.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has not formed, slowly add cold water to precipitate the crude product.[5]

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold water.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude oxime product in a minimal amount of a suitable hot solvent, such as an ethanol/water mixture or petroleum ether.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[5]

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime.

References

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383. Available from: [Link]

  • Xing, C., et al. (2015). Synthesis and Biological Activities of Novel Pyrazole Oximes Containing Substituted Pyrimidine Group. Chinese Journal of Organic Chemistry. Available from: [Link]

  • KJS College of Engineering. (n.d.). Co(II) Metal Complexes of Oximes Derived from Salicyloyl Pyrazoles: Synthesis, Spectroscopic Characterization and Antimicrobial. Retrieved from [Link]

  • American Chemical Society. (2024). Synthesis of Hydroxylamine via Ketone-Mediated Nitrate Electroreduction. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. Retrieved from [Link]

  • Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Accounts of Chemical Research, 50(10), 2114–2127. Available from: [Link]

  • ResearchGate. (n.d.). Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. Retrieved from [Link]

  • Wang, Z., et al. (2018). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 23(1), 199. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. Available from: [Link]

  • ACS Catalysis. (2023). Selective Ammoximation of Ketones via In Situ H₂O₂ Synthesis. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, modeling studies and biological evaluation of pyrazole derivatives linked to oxime and nitrate moieties as nitric oxide donor selective COX-2 and aromatase inhibitors with dual anti-inflammatory and anti-neoplastic activities. Bioorganic Chemistry, 134, 106478. Available from: [Link]

  • IRIS. (n.d.). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest: Acetanilide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Cardiff University. (2023). Selective Ammoximation of Ketones via In Situ H₂O₂ Synthesis. ORCA. Available from: [Link]

  • ResearchGate. (n.d.). Table 3 Oximation of ketones with NH₂OH·HCl/nano Fe₃O₄ system. Retrieved from [Link]

  • Wang, Z., et al. (2015). Synthesis of α,β-Unsaturated N-Aryl Ketonitrones from Oximes and Diaryliodonium Salts: Observation of a Metal-Free N-Arylation Process. The Journal of Organic Chemistry, 80(20), 10218–10224. Available from: [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774–1799. Available from: [Link]

  • Journal of Organic Chemistry. (2024). Electrochemical Formation of α-Ketoamides from Ketoximes through Non-Beckmann Mechanism Pathway. Available from: [Link]

  • Google Patents. (n.d.). US5117060A - Process for the preparation of ketoximes.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 1-(5,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone. Retrieved from [Link]

  • Pentelute, B. L. (2017). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical Science, 8(1), 123-127. Available from: [Link]

  • ResearchGate. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • IUCr. (2013). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Retrieved from [Link]

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(8), 1071–1075. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with pyrazole-oxime derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with pyrazole-oxime derivatives. Here, we dissect the root causes of peak tailing and provide self-validating, field-proven protocols to restore peak symmetry and quantitative accuracy.

Part 1: Chemical Profiling & The Causality of Peak Tailing

To solve peak tailing, we must first understand the analyte's chemical micro-environment. (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime presents a dual-threat to peak symmetry on standard reversed-phase (RP) silica columns:

  • The Pyrazole Ring (Basic Nitrogen): The heterocyclic pyrazole core contains a weakly basic sp² hybridized nitrogen. In a standard mobile phase (pH 4–7), residual silanol groups (Si-OH) on the silica stationary phase dissociate into negatively charged silanoxanes (Si-O⁻). The basic pyrazole nitrogen undergoes strong secondary ion-exchange interactions with these ionized silanols[1].

  • The Oxime Group (-C=N-OH): The oxime hydroxyl group acts as a strong hydrogen-bond donor. Even if silanols are neutralized, the oxime group can still hydrogen-bond with free Si-OH sites or trace metal impurities in older "Type A" silica.

The Causality: When an analyte experiences both primary hydrophobic retention (via the C18/C8 phase) and secondary polar/ionic retention (via silanols), the molecules travel through the column at different velocities. The fraction of molecules caught in secondary interactions elutes later, stretching the trailing edge of the peak and resulting in a high USP Tailing Factor ( T )[2].

Part 2: Troubleshooting FAQs

Q1: My USP Tailing Factor ( T ) for the pyrazole-oxime is > 2.0. How do I know if this is a chemical interaction or a physical hardware issue? A1: You must isolate the variable. Physical issues (like a clogged guard column frit or excessive extra-column dead volume) affect all peaks, whereas chemical interactions are analyte-specific. Inject a highly lipophilic, neutral reference standard (e.g., toluene or uracil). If the neutral marker is symmetrical ( T≈1.0 ), your hardware is fine, and the issue is a chemical silanol interaction. If the neutral marker also tails, you have a physical void or plumbing issue.

Q2: How can I adjust my mobile phase to chemically suppress these silanol interactions? A2: The pKa of residual silanols is typically between 3.5 and 4.5. Operating at a mid-pH leaves them fully ionized. By lowering the mobile phase pH to ≤ 2.5 (using 20 mM potassium phosphate or 0.1% formic acid), you force the silanols into their neutral, protonated state (Si-OH). This effectively shuts down the ion-exchange pathway responsible for basic analyte tailing[3].

Q3: I am using LC-MS and cannot use non-volatile phosphate buffers. Low pH with formic acid isn't fully resolving the tailing. What is the next step? A3: Introduce a volatile competing base, such as Triethylamine (TEA), at a concentration of 5–10 mM. TEA acts as a "silanol masking agent." Because TEA is a small, highly basic molecule, it outcompetes the bulkier pyrazole-oxime for the active silanol sites. The TEA saturates the secondary interaction points, allowing your target analyte to elute purely based on hydrophobic interactions[3][4].

Q4: Are there specific column chemistries that prevent this issue entirely? A4: Yes. Avoid older "Type A" silica columns, which have high metal content and highly acidic silanols. Upgrade to high-purity "Type B" silica columns that are fully endcapped. For severe oxime hydrogen-bonding, use a polar-embedded column (e.g., amide or ether-linked C18). The embedded polar group creates a localized hydration layer that shields the underlying silanols from the pyrazole nitrogen[1].

Part 3: Self-Validating Experimental Protocols

Every troubleshooting step must be self-validating. Do not proceed to the next step until the current step's validation criteria are met.

Protocol A: The Hardware vs. Chemistry Validation Test

Objective: Determine if peak tailing is caused by physical dead volume or chemical secondary interactions.

  • Preparation: Prepare a mixed standard containing 50 µg/mL of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime and 50 µg/mL of Toluene (neutral marker) in the initial mobile phase.

  • Execution: Inject 5 µL onto the HPLC system under your standard gradient conditions.

  • Validation (The Self-Check): Calculate the USP Tailing Factor ( T ) for both peaks at 5% peak height.

    • Outcome 1: Toluene T≤1.2 AND Pyrazole-oxime T≥1.5 . Conclusion: Chemical issue. Proceed to Protocol B.

    • Outcome 2: Toluene T≥1.5 AND Pyrazole-oxime T≥1.5 . Conclusion: Hardware issue. Replace the guard column frit or reduce PEEK tubing internal diameter (ID) to 0.005" before the detector[1].

Protocol B: Mobile Phase Silanol Masking Workflow

Objective: Systematically eliminate secondary interactions using mobile phase modifiers.

  • Step 1 (pH Optimization): Adjust the aqueous portion of your mobile phase to pH 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. Run the method.

    • Validation: If T≤1.2 , the method is optimized. If T>1.2 , proceed to Step 2.

  • Step 2 (Competitive Masking): Add 5 mM Triethylamine (TEA) to the aqueous mobile phase. Re-adjust the pH back to 2.5 to 3.0 (TEA will raise the pH; use an acid to titrate back down)[4].

  • Step 3 (Equilibration): Flush the column with 20 column volumes (CV) of the new TEA-modified mobile phase. Crucial: TEA requires extensive equilibration to fully saturate the silica surface.

  • Validation (The Self-Check): Inject the pyrazole-oxime standard. The competitive binding of TEA should yield a sharp, symmetrical peak ( T≤1.2 ).

Part 4: Quantitative Data & Method Comparison

The following table summarizes expected quantitative improvements when applying the above protocols to pyrazole-oxime derivatives.

Column TypeMobile Phase ConditionAdditiveExpected USP Tailing Factor ( T )Resolution / Outcome
Type A Silica (Non-endcapped)Water/MeCN (pH 6.5)None2.8 - 3.5Severe tailing; poor quantitation.
Type B Silica (Endcapped)Water/MeCN (pH 6.5)None1.8 - 2.2Moderate tailing; oxime H-bonding active.
Type B Silica (Endcapped)Water/MeCN (pH 2.5)0.1% TFA1.3 - 1.5Acceptable; silanols protonated.
Type B Silica (Endcapped)Water/MeCN (pH 3.0)5 mM TEA1.0 - 1.1Optimal ; complete silanol masking.
Polar-Embedded C18Water/MeCN (pH 4.0)None1.1 - 1.2Optimal ; built-in silanol shielding.

Part 5: Diagnostic Workflow Visualization

PeakTailingResolution Start Observe Peak Tailing (USP Tailing > 1.5) Test Inject Neutral Marker (e.g., Toluene/Uracil) Start->Test Hardware Marker Tails: Hardware Issue Test->Hardware Chemistry Marker Symmetrical: Chemical Issue Test->Chemistry FixHW Replace Guard Frit / Reduce Dead Volume Hardware->FixHW Success Symmetrical Peak Achieved (Tailing 1.0 - 1.2) FixHW->Success FixChem1 Lower pH < 3.0 (Protonate Silanols) Chemistry->FixChem1 FixChem2 Add 5mM TEA (Mask Silanols) Chemistry->FixChem2 FixChem3 Use Type B Silica / Polar-Embedded Column Chemistry->FixChem3 FixChem1->Success FixChem2->Success FixChem3->Success

Workflow for diagnosing and resolving HPLC peak tailing in basic nitrogenous compounds.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Blog. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Articles.[Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Scientific Resources.[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Technical Guides. [Link]

  • National Center for Biotechnology Information (PMC). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals." [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing coordination modes of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime versus standard pyrazole ligands

A Comparative Guide to Pyrazole Coordination Modes: (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime vs. Standard Ligands As drug development and materials science increasingly rely on metal-organic architectures, und...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Pyrazole Coordination Modes: (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime vs. Standard Ligands

As drug development and materials science increasingly rely on metal-organic architectures, understanding the precise coordination mechanics of heterocyclic ligands is paramount. Pyrazole-derived ligands are foundational to coordination chemistry due to their highly tunable electronic and steric profiles. However, shifting a functional group by a single carbon position on the pyrazole ring completely alters the thermodynamic and topological outcome of the resulting metal complex.

This guide provides an objective, mechanistic comparison between standard pyrazole ligands and the uniquely structured (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime , detailing how structural causality dictates experimental outcomes.

Mechanistic Causality: Coordination Geometry & Sterics

To engineer predictable metal complexes, we must analyze the vector geometry of the ligand's electron donors. The position of the oxime substituent dictates whether a ligand will form a discrete mononuclear chelate or propagate into a coordination polymer.

Standard Pyrazoles and 3-Substituted Oximes Unsubstituted or simple alkyl-pyrazoles (e.g., 3,5-dimethylpyrazole) typically coordinate via the neutral pyridine-like nitrogen (N2) as monodentate ligands. When deprotonated, the resulting pyrazolate anion bridges two metal centers via N1 and N2, forming dinuclear or multinuclear clusters ( [1]). When an oxime group is introduced at the 3-position or 5-position , the oxime nitrogen/oxygen and the pyrazole N2 atom are spatially adjacent. Their electron lone pairs converge, allowing the ligand to act as a bidentate chelator. This forms thermodynamically stable 5- or 6-membered metallacycles around a single metal ion.

(1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime This specific ligand introduces two critical structural deviations that fundamentally alter its coordination logic:

  • N1-Methylation : The presence of a methyl group at the N1 position prevents deprotonation. Consequently, the ligand cannot form the standard N1-N2 pyrazolate bridge; it must coordinate as a neutral species via the N2 lone pair.

  • 4-Position Substitution (Divergent Vectors) : The ethanone oxime group is located at the C4 position. Geometrically, the vector of the N2 lone pair and the vector of the C4-oxime group point in entirely divergent directions (separated by an angle of approximately 126° relative to the ring centroid).

The Causality : Because the N2 donor and the oxime donors cannot physically converge on the same metal center, intramolecular chelation is sterically impossible. If both moieties participate in coordination, the ligand is forced to act as a polytopic bridging ligand. It connects distinct metal centers, driving the self-assembly of 1D, 2D, or 3D coordination polymers and Metal-Organic Frameworks (MOFs) rather than discrete molecules ( [2]; [3]).

G L1 Standard Pyrazole (e.g., 3,5-dimethylpyrazole) M1 Monodentate (N2) or Exo-bidentate (N1, N2) L1->M1 L2 3-Substituted Pyrazole Oxime M2 Bidentate Chelation (N2 + Oxime N/O) L2->M2 L3 (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl) ethanone oxime M3 Divergent Bridging (N2 & Oxime to diff. metals) L3->M3 R1 Discrete Mononuclear or Dinuclear Complexes M1->R1 R2 Stable 5/6-Membered Chelate Rings M2->R2 R3 1D/2D/3D Coordination Polymers & MOFs M3->R3

Coordination logic dictating complex topology based on pyrazole substitution patterns.

Comparative Data Analysis

The following table summarizes the quantitative and topological differences between these ligand classes, demonstrating why 4-substituted pyrazole oximes are selected specifically for materials engineering rather than single-metal catalysis.

Ligand ClassPrimary Donor SitesDonor Vector AngleN2 to Oxime DistancePrimary Coordination ModeResulting Architecture
Standard Pyrazole N2 (Neutral) or N1, N2 (Anionic)N/AN/AMonodentate / Exo-bidentateDiscrete Mononuclear or Dinuclear
3-Substituted Pyrazole Oxime N2, Oxime N/OConvergent (~60–90°)~2.6 – 3.0 ÅBidentate ChelationDiscrete Mononuclear (5/6-membered rings)
4-Substituted Pyrazole Oxime N2, Oxime N/ODivergent (~120–130°)> 5.0 ÅPolytopic Bridging1D/2D/3D Coordination Polymers

Experimental Validation Protocol

To empirically validate the divergent bridging nature of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime, a self-validating solvothermal synthesis protocol is required. Solvothermal conditions provide the thermodynamic control necessary for reversible bond formation, ensuring the assembly of highly ordered polymeric lattices rather than kinetic precipitates ( [4]). Single-Crystal X-ray Diffraction (SC-XRD) serves as the definitive proof of structure.

Step-by-Step Solvothermal Workflow:

  • Ligand Solvation : Dissolve 0.1 mmol of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime in 5 mL of a mixed solvent system (e.g., DMF/Methanol, 1:1 v/v). Causality: The mixed solvent balances ligand solubility with the polarity needed to stabilize intermediate metal-ligand species.

  • Metal Salt Addition : Slowly add 0.1 mmol of a transition metal salt (e.g., Co(NO3​)2​⋅6H2​O ) dissolved in 5 mL of Methanol under continuous stirring.

  • Thermodynamic Assembly : Transfer the homogenous mixture into a 15 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 72 hours. Causality: Elevated temperature and pressure lower the activation energy for dynamic coordination, allowing the divergent vectors of the ligand to "proofread" and assemble into an extended polymeric network.

  • Controlled Crystallization : Cool the autoclave to room temperature at a strictly controlled rate of 2°C/hour. Causality: Slow cooling prevents rapid nucleation, yielding macroscopic, defect-free single crystals suitable for diffraction.

  • Structural Validation (SC-XRD) : Isolate a single crystal, mount it on a diffractometer, and solve the structure. The resulting electron density map will definitively show the N2 atom bound to one metal node and the C4-oxime group bound to an adjacent, spatially distinct metal node.

Workflow S1 Ligand Preparation S2 Metal Salt Addition S1->S2 S3 Solvothermal Assembly S2->S3 S4 Controlled Cooling S3->S4 S5 SC-XRD Analysis S4->S5

Standardized experimental workflow for synthesizing and validating pyrazole-based coordination polymers.

References

  • Trofimenko, S. "The Coordination Chemistry of Pyrazole-Derived Ligands." Chemical Reviews, 1972.[Link]

  • Ehlert, M. K., et al. "Metal pyrazolate polymers. Part 2. Synthesis, structure, and magnetic properties of[Cu(4-Xpz)2]x." Canadian Journal of Chemistry, 1991.[Link]

  • Liu, Y., et al. "Coordination polymers based on pyrazole-4-carboxaldehyde-containing Cu3N6 metallacycles as building units." RSC Advances, 2019.[Link]

  • Al-Fahdi, A., et al. "Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review." ACS Omega, 2021.[Link]

Comparative

FT-IR spectral comparison between (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime and its parent ketone

Executive Summary & Chemical Context The transformation of a ketone into its corresponding oxime is a foundational modification in medicinal chemistry and drug development. This functional group interconversion is freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The transformation of a ketone into its corresponding oxime is a foundational modification in medicinal chemistry and drug development. This functional group interconversion is frequently utilized to enhance aqueous solubility, alter pharmacokinetic profiles, or serve as a stable intermediate for further derivatization (such as the Beckmann rearrangement).

This guide provides a rigorous Fourier-Transform Infrared (FT-IR) spectroscopic comparison between the parent ketone, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone , and its target oxime, (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime . By analyzing the vibrational modes of these molecules, researchers can definitively track reaction progress and validate structural integrity.

Mechanistic Causality of Spectral Shifts

As an application scientist, interpreting an FT-IR spectrum requires looking beyond raw numbers to understand the physical chemistry driving the vibrational shifts. The transition from the parent pyrazole ketone to the oxime introduces three critical diagnostic changes:

  • Carbonyl (C=O) to Imine-like (C=N) Transition: The parent ketone features a highly polarized C=O bond. Because this carbonyl is directly conjugated with the electron-rich 1,5-dimethylpyrazole ring, the π -electron delocalization increases the single-bond character of the C=O group. This lowers its force constant, shifting the typical aliphatic ketone stretch (~1715 cm⁻¹) down to approximately 1670 cm⁻¹ . Upon oximation, the oxygen is replaced by an N-OH group. The resulting C=N bond has a lower force constant and a reduced dipole moment change during vibration compared to C=O, shifting the primary absorption down to the 1630–1645 cm⁻¹ region [1].

  • Hydrogen Bonding Dynamics (O-H Stretch): The introduction of the hydroxyl (-OH) group on the oxime nitrogen introduces extensive intermolecular hydrogen bonding in the solid state. This drastically alters the high-frequency region. Instead of a sharp peak, this manifests as a broad, intense O-H stretching envelope centered around 3200–3300 cm⁻¹ [2].

  • Preservation of the Heterocyclic Scaffold: The pyrazole ring's internal C=C and C=N stretching vibrations (1500–1560 cm⁻¹ ) remain largely unperturbed during the reaction, serving as an excellent internal reference to confirm that the core scaffold has not degraded under reflux conditions [3].

Quantitative Data Presentation

The following table summarizes the diagnostic FT-IR spectral markers used to differentiate the parent ketone from the synthesized oxime.

Vibrational ModeParent Ketone (cm⁻¹)Target Oxime (cm⁻¹)Mechanistic Rationale
O-H Stretch N/A~3200 - 3300 (Broad)Formation of hydroxyl group; peak broadening is driven by solid-state intermolecular H-bonding.
C=O Stretch ~1670 (Strong, Sharp)N/AThe carbonyl oxygen is fully replaced by nitrogen during the condensation reaction.
C=N Stretch (Oxime) N/A~1630 - 1645 (Medium)Imine-like double bond formation; possesses a lower force constant than the precursor C=O.
Pyrazole Ring (C=C / C=N) ~1500 - 1560 (Multiple)~1500 - 1560 (Multiple)The core heterocyclic scaffold remains structurally intact and unaffected by oximation.
N-O Stretch N/A~940 - 980 (Medium)A new single bond is formed in the oxime moiety, appearing in the fingerprint region.

Experimental Protocol & Self-Validating Workflow

To ensure absolute scientific integrity, the following methodology is designed as a self-validating system . The FT-IR analysis is not merely a characterization step; it acts as an internal quality control gate. If the spectral criteria are not met, the protocol dictates a mandatory return to the purification phase.

Phase 1: Synthesis of the Oxime
  • Reagent Preparation: Dissolve 1.0 equivalent of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone in absolute ethanol.

  • Buffer/Reactant Addition: Add 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of anhydrous sodium acetate (NaOAc).

    • Causality: NaOAc acts as a mild base to liberate free, nucleophilic hydroxylamine from its hydrochloride salt without creating a highly alkaline environment that could trigger side reactions or degrade the pyrazole ring.

  • Reflux: Heat the mixture to reflux (80°C) for 2-4 hours.

  • Isolation: Pour the mixture into ice-cold distilled water to precipitate the oxime. Filter, wash with cold water, and recrystallize from an ethanol/water gradient to obtain analytically pure crystals.

Phase 2: ATR-FTIR Spectroscopic Validation
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (ambient air) to subtract atmospheric H₂O and CO₂.

  • Sample Application: Place 2-3 mg of the dried oxime crystal directly onto the ATR crystal. Apply consistent pressure using the anvil.

    • Causality: Consistent mechanical pressure ensures intimate contact between the crystal and the solid sample, maximizing the penetration depth of the evanescent wave for a high signal-to-noise ratio.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum of 32 co-added scans).

  • Self-Validation Check (The Go/No-Go Decision): Analyze the 1650–1700 cm⁻¹ region.

    • Logic: If a sharp peak remains at ~1670 cm⁻¹, the conversion is incomplete, or the sample is contaminated with unreacted parent ketone. A pure oxime spectrum must show an absolute baseline in this specific carbonyl window. If the C=O peak is present, the sample fails validation and must be re-subjected to recrystallization (Phase 1, Step 4).

Logical Workflow Visualization

G Ketone Parent Ketone 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone [ C=O Active ] Reaction Oximation Reaction NH₂OH·HCl, NaOAc Reflux in EtOH Ketone->Reaction Oxime Target Oxime (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime [ C=N, O-H Active ] Reaction->Oxime Validation ATR-FTIR Spectral Validation (Self-Validating System) Oxime->Validation Loss Diagnostic Loss: Disappearance of C=O Stretch (~1670 cm⁻¹) Validation->Loss Complete Conversion Gain Diagnostic Gain: Appearance of O-H (~3300 cm⁻¹) & C=N (~1635 cm⁻¹) Validation->Gain Product Confirmation

Figure 1: Workflow diagram illustrating the oximation process and self-validating FT-IR markers.

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern Validation of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime. In the absence of a published spectrum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime. In the absence of a published spectrum for this specific molecule, this document serves as a predictive framework grounded in established fragmentation principles for pyrazole and oxime functionalities. We will explore the causal mechanisms behind expected cleavages and compare the structural insights gained from mass spectrometry with those from orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, establishing a robust, self-validating workflow for structural elucidation.

Introduction: The Imperative for Structural Verification

(1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime belongs to the pyrazole class of compounds, a versatile five-membered heterocycle that is a cornerstone in pharmaceutical development due to its wide range of biological activities.[1] As with any novel chemical entity intended for drug development or other scientific applications, unambiguous structural confirmation is paramount. Mass spectrometry is a cornerstone technique for determining molecular weight and gaining structural insights through controlled fragmentation.[2]

This guide focuses on predicting the fragmentation of the title compound under Electron Ionization (EI), a hard ionization technique that induces reproducible fragmentation patterns, creating a molecular "fingerprint." We will dissect the most probable fragmentation pathways, explain the chemical logic driving these cleavages, and contrast the data with other powerful spectroscopic methods to build a comprehensive and trustworthy validation strategy.

Predicted Fragmentation Analysis of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

The structure of the target molecule, with a molecular formula of C₈H₁₃N₃O and a monoisotopic mass of 167.1059 g/mol , contains several features that will dictate its fragmentation: a substituted pyrazole ring, an oxime functional group, and alkyl substituents.

The Molecular Ion (M⁺•)

Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺•) with an expected mass-to-charge ratio (m/z) of 167. For a molecule with an odd number of nitrogen atoms (3), the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. The stability of the pyrazole ring suggests that the molecular ion peak should be reasonably intense.[1]

Primary Fragmentation Pathways

The fragmentation of the molecular ion is predicted to proceed through several competing pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

The oxime moiety is a rich source of initial fragmentations.

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for oximes is the cleavage of the N-O bond, leading to the loss of a hydroxyl radical (•OH, 17 Da).[1] This would produce a stable, resonance-delocalized ion at m/z 150 .

  • Loss of Water (H₂O): Elimination of water (18 Da) from the molecular ion is also characteristic of some oximes, potentially yielding a fragment at m/z 149 .[1][3]

  • Loss of Nitric Oxide (•NO): Ejection of •NO (30 Da) has been observed in similar ketoxime pyrazoles and would result in an ion at m/z 137 .[1]

Alpha-cleavage, the breaking of a bond adjacent to a functional group, is a dominant process in mass spectrometry.[4]

  • Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the former carbonyl carbon and its methyl group results in the loss of a methyl radical (•CH₃, 15 Da). This is a highly favorable pathway, leading to the formation of a stable acylium-like ion stabilized by the pyrazole ring at m/z 152 . This is often a very prominent peak.

The pyrazole ring itself can fragment, though this often occurs after initial losses from its substituents.

  • Loss of Acetonitrile (CH₃CN): A rearrangement followed by the cleavage of the bond between the pyrazole ring and the ethanone oxime side chain could lead to the formation of the 1,5-dimethyl-1H-pyrazol-4-yl cation at m/z 111 .

  • Loss of HCN: A characteristic fragmentation of the pyrazole ring is the expulsion of hydrogen cyanide (HCN, 27 Da).[1][5] This could occur from the molecular ion or subsequent fragment ions. For instance, the fragment at m/z 111 could lose HCN to produce an ion at m/z 84 .

Predicted Fragmentation Scheme

The interplay of these pathways is visualized below. The relative intensities of the resulting peaks will depend on the activation energy of each fragmentation route and the stability of the products.

G M M+• m/z 167 F152 [M-CH₃]+ m/z 152 M->F152 - •CH₃ F150 [M-OH]+ m/z 150 M->F150 - •OH F137 [M-NO]+ m/z 137 M->F137 - •NO F111 [C₆H₉N₂]+ m/z 111 F152->F111 - CH₃CNO (?) F84 [C₅H₆N]+ m/z 84 F111->F84 - HCN

Caption: Predicted EI-MS fragmentation pathway for the target compound.

Summary of Predicted Key Fragments
Predicted m/z Proposed Loss Proposed Fragment Structure Pathway
167-Molecular Ion (C₈H₁₃N₃O)⁺•-
152•CH₃[M - CH₃]⁺B
150•OH[M - OH]⁺A
137•NO[M - NO]⁺A
111C₂H₄NO1,5-dimethyl-1H-pyrazol-4-yl cationC
84C₂H₄NO, HCNFragment from m/z 111 after losing HCNC

Comparison with Alternative Validation Methods

While MS provides crucial molecular weight and fragmentation data, it rarely suffices for complete, unambiguous structure elucidation on its own.[2][6] A self-validating system requires integrating data from orthogonal techniques.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for moving from a proposed fragment mass to a confirmed elemental composition.[2][7] For example, a fragment observed at nominal mass m/z 152 could have several possible elemental formulas. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), allowing one to confirm that the fragment is indeed C₇H₁₀N₃O⁺ and not an isobaric alternative. This is the first and most critical step in validating any proposed fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for de novo structure elucidation of organic molecules.[8][9][10] It provides definitive information about the molecular skeleton and atom connectivity.

  • ¹H NMR: Would confirm the number and environment of all protons. Key signals would include two distinct methyl singlets (N-CH₃ and C-CH₃), a pyrazole ring proton singlet, and the oxime hydroxyl proton (which may be broad or exchangeable).

  • ¹³C NMR: Would show eight distinct carbon signals, confirming the total number of carbon atoms in the structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure. HMBC (Heteronuclear Multiple Bond Correlation) would be particularly vital, showing long-range correlations (2-3 bonds) between protons and carbons. For instance, it would show a correlation from the N-methyl protons to the two adjacent pyrazole ring carbons, definitively placing the methyl group on the nitrogen atom. This level of detail is impossible to obtain from mass spectrometry alone.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[11] For the target compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretch: A broad band around 3200-3600 cm⁻¹ for the oxime hydroxyl group.

  • C=N stretch: A sharp band around 1620-1680 cm⁻¹ for the oxime C=N bond.

  • C=C / C=N stretches: Bands in the 1400-1600 cm⁻¹ region corresponding to the pyrazole ring.

Experimental Protocols

To achieve a self-validating system, data must be acquired under standardized conditions.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard energy to ensure fragmentation is comparable to library spectra).

    • Inlet System: Direct infusion via a heated probe or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

    • Mass Analyzer: Set to scan a range appropriate for the compound (e.g., m/z 40-250).

  • Data Acquisition: Introduce the sample into the ion source. Acquire several scans to ensure a representative spectrum is obtained.

  • Data Analysis: Identify the molecular ion peak. Analyze the m/z values and relative abundances of the fragment ions and compare them to the predicted fragmentation pattern.

Protocol: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended.

    • Temperature: Set to a stable temperature, typically 25 °C (298 K).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set an appropriate spectral width and acquisition time.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H signals and pick all peaks in both spectra.

Integrated Validation Workflow

Caption: Integrated workflow for robust structural validation.

This workflow demonstrates that while MS proposes a molecular weight and fragmentation pattern, it is the combination with HRMS (for elemental composition), NMR (for atomic connectivity), and IR (for functional group confirmation) that leads to an unambiguous and defensible structural assignment.[11][12]

References

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available from: [Link]

  • Rossé, G., Neidig, P., & Schröder, H. (2002). Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques. In: Fenniri, H. (eds) Combinatorial Chemistry. Methods in Molecular Biology™, vol 201. Humana Press. Available from: [Link]

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 3, 1968-1972. Available from: [Link]

  • Elyashberg, M., Williams, A., & Blinov, K. (2010). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 2(1), 3. Available from: [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1), 23-60. Available from: [Link]

  • Cool, C. J., De Vrieze, M., & Brodbelt, J. S. (2019). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of the American Society for Mass Spectrometry, 30(11), 2399-2409. Available from: [Link]

  • Giraud, S. (2012). Automatic Verification of Small Molecule Structure with One Dimensional Proton Nuclear Magnetic Resonance Spectrum. ProQuest Dissertations Publishing. Available from: [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from: [Link]

  • Cool, C. J., et al. (2019). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: New insights on structural factors that promote α,β fragmentation. ResearchGate. Available from: [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from: [Link]

  • Gu, M., et al. (2015). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. Available from: [Link]

  • Selva, A. (1996). Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. Available from: [Link]

  • Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(2), 755-763. Available from: [Link]

  • Bowie, J. H., & Janposri, S. (1976). Electron impact studies. CVIII. Negative-ion mass spectra of the oxime group. Australian Journal of Chemistry, 29(11), 2437-2442. Available from: [Link]

  • Zhang, X., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1789. Available from: [Link]

  • Singh, S. P., et al. (1995). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Indian Journal of Heterocyclic Chemistry, 4, 253-258. Available from: [Link]

  • Yang, S., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 286. Available from: [Link]

  • Balasubramanian, S. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Available from: [Link]

  • Li, X., et al. (2024). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. arXiv preprint arXiv:2403.11904. Available from: [Link]

  • Liu, X. F., et al. (2010). Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 20(16), 4963-4967. Available from: [Link]

  • Al-Zaydi, K. M. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available from: [Link]

  • Tural, S., et al. (2019). Synthesis and cytotoxicity studies on new pyrazole- containing oxime ester derivatives. Latin American Journal of Pharmacy, 38(11), 2253-62. Available from: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available from: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized organic intermediates like (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime (CAS: 1019...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized organic intermediates like (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime (CAS: 1019067-48-1). Because novel or highly specific pharmaceutical intermediates often lack decades of longitudinal toxicological data, we must extrapolate operational hazards from their structural moieties.

This compound contains both a pyrazole ring and an oxime group . Pyrazoles are known to cause target organ toxicity (specifically affecting the spleen and thyroid) and can be highly toxic via dermal absorption. Oximes are potent skin sensitizers, severe eye irritants, and carry risks of hematopoietic system damage and respiratory irritation[1]. Consequently, this chemical must be treated as a high-hazard substance requiring stringent engineering controls and precise Personal Protective Equipment (PPE).

Below is the comprehensive, step-by-step safety and logistical guide for handling, transferring, and disposing of this compound.

Quantitative PPE Selection Matrix

The selection of PPE is not arbitrary; it is dictated by the chemical's permeability profile and the solvents typically used to dissolve it (e.g., DMSO, DMF, or DCM).

PPE CategorySpecification & StandardCausality & Scientific Justification
Hand Protection Double-Gloving: 8-mil Nitrile (Inner) + 4-mil Nitrile (Outer)Nitrile provides superior resistance to oximes and standard organic solvents compared to latex. Double-gloving ensures that if the outer layer is compromised by a solvent splash, the inner layer prevents dermal absorption of the toxic pyrazole moiety[2].
Eye Protection Chemical Splash Goggles (ANSI Z87.1 Compliant)Oximes can cause severe, irreversible eye damage (H318). Standard safety glasses with side shields are insufficient against liquid splash or fine powder aerosolization[1].
Body Protection Flame-Resistant Lab Coat (Nomex/Cotton) + Disposable ApronPrevents systemic exposure via clothing contamination. Pyrazoles are classified as toxic in contact with skin (H311); an impermeable apron adds a critical barrier during solution preparation.
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of sensitizing dust/vapors. Oximes are known upper respiratory tract irritants. Handling outside a hood requires a NIOSH-approved respirator with P100/Organic Vapor cartridges[1].

Operational Workflow: Step-by-Step Handling Protocol

Every step in this protocol is designed as a self-validating system, ensuring that safety controls are verified before the hazard is introduced.

Step 1: Pre-Operation Verification

  • Action: Verify the chemical fume hood is operational. Check the digital monitor for a face velocity of 80-100 fpm.

  • Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward. This physically validates that the primary engineering control is actively capturing air before you open the chemical container.

Step 2: Workspace Preparation

  • Action: Line the fume hood workspace with a disposable, absorbent bench pad (polyethylene backing facing down). Place the analytical balance directly inside the hood.

  • Causality: If a micro-spill occurs during weighing, the absorbent pad captures the material immediately, preventing cross-contamination of the hood's stainless-steel surface.

Step 3: Compound Transfer

  • Action: Don the required double-nitrile gloves. Use a static-free, grounded stainless-steel spatula to transfer the (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime powder.

  • Causality: Fine organic powders are highly prone to static cling. A grounded spatula prevents the powder from repelling and aerosolizing into the worker's breathing zone.

Step 4: Solvation and Sealing

  • Action: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial while it remains inside the fume hood. Cap the vial tightly and seal with Parafilm before removing it from the hood.

  • Validation: Inverting the sealed vial gently over the absorbent pad verifies the seal integrity before transporting it to the incubator or LC-MS autosampler.

Emergency Spill Response & EPA-Compliant Disposal Plan

In the event of a spill, immediate containment is critical to prevent environmental release and personnel exposure. All chemical hazardous wastes have a baseline Reportable Quantity (RQ) under EPA guidelines[3].

Step 1: Evacuate and Assess

  • If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity. Assess the spill volume from a safe distance. Do not attempt cleanup without assessing the respiratory risk[4].

Step 2: Don Emergency PPE

  • Responders must upgrade PPE to include fresh double nitrile gloves, chemical splash goggles, and a half-face respirator with P100/Organic Vapor cartridges (if building ventilation is compromised).

Step 3: Containment

  • Surround the spill with an inert absorbent material such as vermiculite or diatomaceous earth[5].

  • Causality: Do NOT use combustible absorbents like sawdust or paper towels, as oximes can react exothermically with certain organic materials or strong oxidizers.

Step 4: Collection & Decontamination

  • Carefully sweep the absorbed mixture using a non-sparking brush and dustpan. Place the material into a sealable, chemically resistant hazardous waste bucket[6].

  • Wash the spill area with a mild detergent and water, followed by a solvent wipe (e.g., 70% isopropanol) to remove residual organic traces.

Step 5: Disposal & Reporting

  • Label the container explicitly: "Hazardous Waste: Pyrazole Oxime Derivative / Toxic / Solid."

  • Dispose of the container via a licensed EPA-compliant waste management facility. Do not flush any residue down the sink, as pyrazole derivatives are harmful to aquatic life with long-lasting effects (H412).

Workflow Visualization

The following diagram illustrates the logical progression of risk assessment, handling, and spill response to ensure a closed-loop safety system.

G Risk Risk Assessment (Review Hazards) PPE Don PPE (Double Nitrile, Goggles) Risk->PPE Hood Transfer to Fume Hood (Verify Airflow) PPE->Hood Handle Weigh & Solvate Compound (Minimize Dust) Hood->Handle Spill Spill Occurs? Handle->Spill Clean Contain & Absorb (Vermiculite/Inert Pad) Spill->Clean Yes Success Proceed with Experiment (Decontaminate Workspace) Spill->Success No Waste EPA-Compliant Hazardous Waste Disposal Clean->Waste

Fig 1: Operational workflow and spill response for pyrazole oxime handling.

References

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS Committee on Chemical Safety. Available at: [Link][3]

  • Environmental Protection Agency (EPA). "Chemical Spill Response." EPA Emergency Response Program. Available at: [Link][7]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.